Anrikefon
Description
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Structure
2D Structure
Properties
CAS No. |
2269511-95-5 |
|---|---|
Molecular Formula |
C39H57N7O5 |
Molecular Weight |
703.9 g/mol |
IUPAC Name |
(2R)-N-[(2R)-1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-amino-1-oxohexan-2-yl]-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C39H57N7O5/c1-27(2)22-33(36(49)42-32(16-10-11-19-40)38(51)45-20-17-39(18-21-45)25-46(26-39)28(3)47)44-37(50)34(24-30-14-8-5-9-15-30)43-35(48)31(41)23-29-12-6-4-7-13-29/h4-9,12-15,27,31-34H,10-11,16-26,40-41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50)/t31-,32-,33-,34-/m1/s1 |
InChI Key |
VWXDZAZSCZVCPV-YFRBGRBWSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
Anrikefon: A Technical Guide to the Mechanism of Action in Peripheral Neurons
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Anrikefon (also known as HSK21542) is an investigational drug candidate identified as a potent, highly selective kappa opioid receptor (KOR) agonist. Its primary mechanism of action is localized to the peripheral nervous system, which minimizes the central nervous system (CNS) side effects commonly associated with opioid analgesics, such as respiratory depression, sedation, and dependence.[1] This document provides a detailed overview of the molecular mechanisms through which this compound modulates peripheral neuron activity, supported by established experimental methodologies and quantitative data from analogous compounds. Clinical trial data has demonstrated this compound's efficacy in treating moderate to severe pruritus in patients undergoing hemodialysis and in managing postoperative pain.[2][3]
Core Mechanism of Action
This compound exerts its effects by binding to and activating kappa opioid receptors located on the peripheral terminals of primary afferent neurons, specifically nociceptors.[4][5] These G-protein coupled receptors (GPCRs) are key regulators of neuronal excitability.[5] The activation of peripheral KORs by this compound initiates an intracellular signaling cascade that ultimately leads to a reduction in the generation and propagation of nociceptive signals, thereby producing analgesia and anti-pruritic effects.[4][5][6] This peripheral restriction is a key therapeutic advantage.[1]
Principal Signaling Pathway
The activation of KORs by this compound engages inhibitory G-proteins (Gi/o). This interaction triggers the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase (AC): The Gαi/o subunit directly inhibits the adenylyl cyclase enzyme, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and sensitization of various ion channels involved in nociception.
-
Modulation of Ion Channels: The Gβγ subunit plays a crucial role in directly modulating ion channel activity.[4]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit binds to and inhibits N-type and P/Q-type VGCCs. This action reduces calcium influx into the presynaptic terminal, which is a critical step for the release of pro-nociceptive neurotransmitters (e.g., glutamate, Substance P, CGRP).[9]
-
Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and opens GIRK channels (also known as Kir3 channels).[1] This leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane. This hyperpolarized state increases the threshold required to trigger an action potential, thereby reducing neuronal excitability.[1][10]
-
Under inflammatory conditions, the efficacy of peripheral KOR agonists can be enhanced.[4][6] Inflammatory mediators, such as bradykinin, can "prime" the system, potentially through Protein Kinase C (PKC) activation, making the KORs more responsive to agonists.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid Receptors on Peripheral Sensory Neurons - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Opioid Actions in Primary-Afferent Fibers—Involvement in Analgesia and Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral mechanisms of opioid analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of κ-Opioid Receptor Signaling in Peripheral Sensory Neurons In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of κ-opioid receptor signaling in peripheral sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Morphine peripheral analgesia depends on activation of the PI3Kγ/AKT/nNOS/NO/KATP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kappa Opioid Receptor Selectivity Profile of HSK21542
Introduction
HSK21542 is a novel, peripherally-restricted kappa opioid receptor (KOR) agonist developed as a promising therapeutic candidate for relieving pain and treating intractable pruritus.[1][2][3][4] Unlike traditional opioid analgesics that act on the mu-opioid receptor (MOR) and are associated with significant central nervous system (CNS) side effects, HSK21542 is designed to selectively target KORs in the periphery.[5][6] This peripheral restriction is evidenced by a very low brain/plasma concentration ratio of 0.001, which minimizes CNS-related adverse effects such as sedation, dysphoria, and addiction potential that have historically impeded the clinical development of KOR agonists.[1][2][3] In vitro studies have demonstrated that HSK21542 is a potent and selective KOR agonist, with a higher potency than the previously developed peripherally-acting KOR agonist, CR845 (difelikefalin).[1][3] This technical guide provides a comprehensive overview of the KOR selectivity profile of HSK21542, detailing its binding affinity and functional activity, the experimental protocols used for its characterization, and the relevant signaling pathways.
Quantitative Selectivity Profile
The selectivity of HSK21542 for the kappa opioid receptor has been quantified through radioligand binding assays and functional assays. The data consistently demonstrates high affinity and potent agonistic activity at the KOR, with significantly lower activity at other opioid receptor subtypes, although specific binding data for mu and delta receptors are not detailed in the available literature. The compound's profile is often compared to CR845 and the standard KOR agonist U69,593.
Table 1: Receptor Binding Affinity of HSK21542 and Comparators at the Kappa Opioid Receptor
This table summarizes the binding characteristics of HSK21542 in comparison to other KOR agonists. The IC50 value represents the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand, while the Kd (dissociation constant) indicates the affinity of the ligand for the receptor. Lower values for both parameters signify higher binding affinity.
| Compound | Radioligand | IC50 (nM) [95% CI] | Kd (nM) [95% CI] | Source |
| HSK21542 | [³H]diprenorphine | 0.54 [0.38–0.75] | 0.068 [0.028–0.092] | [3] |
| CR845 | [³H]diprenorphine | 1.16 [0.85–1.57] | 0.23 [0.17–0.26] | [3] |
| U69,593 | [³H]diprenorphine | 14.72 [9.08–22.38] | Not Reported | [3] |
Table 2: Functional Activity of HSK21542 and Comparators at the Kappa Opioid Receptor
This table presents the functional potency of HSK21542 as measured by its ability to inhibit forskolin-induced cyclic AMP (cAMP) accumulation in cells expressing the human KOR. The EC50 value is the concentration of an agonist that provides 50% of the maximal response. A lower EC50 value indicates greater potency.
| Compound | Assay Type | EC50 (pM) [95% CI] | Relative Potency vs. HSK21542 | Source |
| HSK21542 | cAMP Accumulation | 2.41 [1.43–4.67] | 1x | [1][3] |
| CR845 | cAMP Accumulation | ~29.88 | 12.4x Weaker | [1][3] |
| U69,593 | cAMP Accumulation | ~1800 | 747x Weaker | [1][3] |
Experimental Protocols
The characterization of HSK21542's receptor selectivity profile relies on established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (IC50, Ki, Kd) of an unlabeled compound (HSK21542) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[7]
-
Objective: To determine the binding affinity of HSK21542 for the kappa opioid receptor.
-
Receptor Source: Cell membranes prepared from Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human kappa opioid receptor.
-
Radioligand: [³H]diprenorphine, a non-selective opioid receptor antagonist, is commonly used to label the KOR.[3][8]
-
Procedure:
-
Incubation: A constant concentration of [³H]diprenorphine is incubated with the cell membrane preparation in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (HSK21542) or reference compounds (CR845, U69,593).[3]
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[9]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[9]
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation spectroscopy.[9]
-
-
Data Analysis: Non-linear regression analysis is used to fit the competition data to a one-site sigmoidal dose-response curve, from which the IC50 value is determined. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation. Saturation binding experiments, where increasing concentrations of the radioligand are used, allow for the determination of the Kd.[7]
cAMP Accumulation Functional Assay
This is a functional assay that measures the ability of a KOR agonist to inhibit the production of cyclic AMP, a key second messenger. KORs are coupled to the inhibitory G-protein (Gi/o), which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10][11]
-
Objective: To determine the functional potency (EC50) and efficacy of HSK21542 as a KOR agonist.
-
Cell Line: HEK-293 cells stably expressing the human kappa opioid receptor are used.[3]
-
Procedure:
-
Cell Plating: Cells are plated in multi-well plates and allowed to adhere.
-
Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Agonist Treatment: Concurrently with or prior to forskolin stimulation, cells are incubated with increasing concentrations of the KOR agonist (HSK21542 or reference compounds).
-
Inhibition: The agonist binds to the KOR, activating the Gi protein, which inhibits the forskolin-stimulated adenylyl cyclase activity, resulting in a dose-dependent reduction in cAMP accumulation.[3]
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Data Analysis: The data are plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 and Emax (maximum effect) values.[9]
Mandatory Visualizations
Experimental Workflow for Receptor Selectivity Profiling
Caption: Workflow for determining the binding and functional selectivity of HSK21542.
Kappa Opioid Receptor (KOR) Signaling Pathway
Caption: Canonical signaling pathways activated by KOR agonists like HSK21542.
Conclusion
HSK21542 is a highly potent and selective peripherally-restricted kappa opioid receptor agonist.[1][2][3] Quantitative in vitro studies confirm its sub-nanomolar binding affinity and picomolar functional potency at the human KOR, significantly exceeding that of other KOR agonists like CR845 and U69,593.[3] This high selectivity for the KOR, combined with its peripheral restriction, underpins its therapeutic potential as an analgesic and antipruritic agent with a favorable safety profile, avoiding the central nervous system side effects that limit the use of other opioids.[1][12][13] The detailed experimental protocols and an understanding of the underlying KOR signaling pathways are crucial for the continued development and clinical application of this promising compound.
References
- 1. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 2. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial [frontiersin.org]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Anrikefon in Preclinical Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anrikefon (also known as HSK21542) is a novel, potent, and selective peripherally restricted kappa-opioid receptor (KOR) agonist developed for the management of pain and pruritus.[1][2] Its mechanism of action is designed to provide therapeutic benefits without the central nervous system (CNS) side effects commonly associated with other opioids.[3] Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for its continued development and for bridging the translational gap to clinical applications. This technical guide synthesizes the available preclinical and relevant clinical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, provides detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development. While comprehensive preclinical pharmacokinetic parameters are not widely published, this guide consolidates the existing knowledge to provide a foundational understanding.
Introduction to this compound
This compound is a synthetic short-chain polypeptide that acts as a selective agonist for the kappa-opioid receptor.[4] Preclinical studies have demonstrated its analgesic and antipruritic effects.[5] A key feature of this compound is its peripheral restriction, which is supported by a very low brain-to-plasma concentration ratio, suggesting minimal penetration of the blood-brain barrier.[3] This characteristic is intended to reduce centrally-mediated side effects such as dysphoria, sedation, and respiratory depression.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by activating kappa-opioid receptors, which are G protein-coupled receptors (GPCRs).[6] The activation of KORs is coupled to the Gαi/o subunit of the G protein complex.[6] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] The dissociation of the G protein into Gα and Gβγ subunits also modulates ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability, which contributes to its analgesic effects.[7][8]
The signaling also involves β-arrestin pathways, which are implicated in receptor desensitization and may contribute to some of the adverse effects associated with KOR agonists.[6] The balance between G protein-mediated and β-arrestin-mediated signaling is a key area of research for developing safer opioids.
Preclinical Pharmacokinetic Profile
Detailed quantitative pharmacokinetic data for this compound in various preclinical species (e.g., rats, dogs, monkeys) are not extensively available in the public domain. The following sections summarize the known ADME properties based on published preclinical findings and supportive human studies.
Absorption
Specific details on the oral bioavailability of this compound in preclinical models have not been published. Clinical trials have primarily utilized intravenous administration.[9]
Distribution
A key characteristic of this compound is its limited ability to cross the blood-brain barrier. This is a critical feature for a peripherally restricted opioid agonist.
| Parameter | Species | Value | Method | Reference |
| Brain/Plasma Concentration Ratio | Preclinical Animal Model | 0.001 | Liquid Chromatography with Tandem Mass Spectrometry | [3] |
This low ratio confirms the peripheral restriction of this compound and supports its development as an analgesic with a reduced risk of CNS side effects.
Metabolism
A human study using radiolabeled [14C]HSK21542 provides significant insight into the metabolic fate of this compound. The findings from this study are highly indicative of the expected metabolic profile in preclinical species.
| Finding | Details | Reference |
| Metabolic Stability | This compound is minimally metabolized in vivo. | [4] |
| Primary Circulating Component | Unchanged this compound is the main circulating component in plasma. | [4] |
These findings suggest that this compound is a metabolically stable compound, which simplifies its pharmacokinetic profile and reduces the potential for drug-drug interactions involving metabolic enzymes.
Excretion
The human mass balance study also clarified the primary routes of elimination for this compound.
| Route of Excretion | Percentage of Recovered Dose (in Humans) | Reference |
| Renal (Urine) | ~46.30% | [4] |
| Fecal | ~35.60% | [4] |
| Total Recovery | ~81.89% | [4] |
The data indicates that renal excretion is the main pathway for the elimination of unchanged this compound.[4][10]
Experimental Protocols
Detailed protocols for the specific preclinical studies on this compound are not publicly available. However, based on standard methodologies in pharmacokinetic research, the following represents a plausible workflow for assessing the preclinical pharmacokinetics and brain distribution of a compound like this compound.
General Preclinical Pharmacokinetic Study Workflow
Methodology:
-
Animal Models: Studies are typically conducted in at least two species, such as Sprague-Dawley rats and Beagle dogs, to allow for interspecies comparison and scaling.
-
Drug Administration:
-
Intravenous (IV): A single bolus dose is administered, typically via the tail vein in rats or a cephalic vein in dogs, to determine clearance, volume of distribution, and terminal half-life.
-
Oral (PO): The compound is administered via oral gavage to assess absorption characteristics and determine oral bioavailability.
-
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters.
Brain/Plasma Distribution Study Protocol
Objective: To determine the extent of a drug's penetration into the central nervous system by calculating the brain-to-plasma concentration ratio (Kp).
Methodology:
-
Animal Model: Typically conducted in rodents (e.g., CD-1 mice or Sprague-Dawley rats).
-
Drug Administration: A single dose of the compound is administered (e.g., intravenously or intraperitoneally) at a dose known to produce therapeutic plasma concentrations.
-
Sample Collection: At a specific time point post-dose (often corresponding to the time of peak plasma concentration, Tmax, or at steady state), animals are anesthetized.
-
Blood Collection: A terminal blood sample is collected via cardiac puncture.
-
Brain Perfusion and Collection: The circulatory system is perfused with saline to remove blood from the brain tissue. The whole brain is then excised.[11]
-
Sample Processing:
-
Blood is processed to plasma.
-
The brain is weighed and homogenized.
-
-
Bioanalysis: The concentration of the drug in plasma and brain homogenate is determined by a validated LC-MS/MS method.[11]
-
Calculation: The brain/plasma concentration ratio is calculated by dividing the concentration of the drug in the brain (ng/g of tissue) by the concentration in plasma (ng/mL).
Conclusion
This compound is a peripherally restricted kappa-opioid receptor agonist with a promising pharmacokinetic profile that supports its therapeutic rationale. Preclinical data, though limited in the public domain, indicates very low CNS penetration, a critical feature for avoiding central side effects.[3] Furthermore, human mass balance studies suggest that this compound is metabolically stable and primarily cleared by the kidneys, simplifying its disposition profile.[4] The methodologies outlined in this guide provide a framework for conducting further preclinical evaluations. A more comprehensive publication of preclinical ADME data would be invaluable for the scientific community to fully appreciate the translational potential of this novel analgesic and antipruritic agent.
References
- 1. Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Mass Balance and Metabolism of [14C]HSK21542, a Novel Kappa Opioid Receptor Agonist, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety and effectiveness of HSK21542 for hemodialysis patients: a multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial [frontiersin.org]
- 11. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Anrikefon (HSK21542): A Technical Whitepaper on the Discovery and Development of a Novel Peripherally Restricted Kappa Opioid Receptor Agonist
Abstract
Anrikefon (HSK21542) is a novel, selective, peripherally restricted kappa opioid receptor (KOR) agonist developed for the treatment of postoperative pain and chronic kidney disease-associated pruritus (CKD-aP). By selectively targeting KORs in the periphery, this compound is designed to provide effective analgesia and anti-pruritic action without the centrally mediated side effects commonly associated with opioid therapies, such as respiratory depression, sedation, and abuse potential. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.
Introduction: The Rationale for a Peripherally Restricted KOR Agonist
Opioid receptors, particularly the mu-opioid receptor (MOR), are well-established targets for pain management. However, MOR agonists are associated with significant central nervous system (CNS) side effects, including addiction, respiratory depression, and constipation.[1] The kappa opioid receptor (KOR) represents an alternative target for analgesia that does not produce respiratory depression and may even counteract the addictive properties of MOR agonists.[1] However, early KOR agonists that could cross the blood-brain barrier were associated with CNS side effects like sedation, dysphoria, and diuresis, which limited their clinical development.[2][3]
This led to the development of peripherally restricted KOR agonists, which are designed to act on KORs in the peripheral nervous system, thereby avoiding CNS-related adverse events. This compound (HSK21542) was developed with this goal in mind. Its chemical structure incorporates a hydrophilic small peptide and a spirocyclic moiety, which enhances its binding affinity to KORs while minimizing its ability to penetrate the blood-brain barrier.[4]
Mechanism of Action
This compound is a potent and selective agonist of the kappa opioid receptor.[3][5] KORs are G-protein coupled receptors that are expressed on sensory neurons and immune cells in the periphery. Activation of peripheral KORs by this compound is believed to inhibit the transmission of pain and itch signals from the periphery to the central nervous system. The discovery of an imbalance between KOR and MOR signaling in pruritus has further supported the development of KOR agonists for conditions like CKD-associated pruritus.[4]
Signaling Pathway
The binding of this compound to peripheral KORs initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of inflammatory processes.
Caption: this compound activates peripheral KORs, leading to reduced neuronal excitability.
Preclinical Development
A series of in vitro and in vivo studies were conducted to characterize the pharmacological profile of this compound.
In Vitro Studies
Receptor Binding and Functional Activity:
-
Objective: To determine the binding affinity and functional potency of this compound at the kappa opioid receptor.
-
Methodology:
-
Receptor Binding Assay: A competitive binding assay using [3H]diprenorphine was performed on membranes from Chinese Hamster Ovary (CHO) cells expressing the human KOR. The IC50 value, the concentration of this compound required to inhibit 50% of the radioligand binding, was determined.
-
cAMP Accumulation Assay: A functional assay was conducted to measure the inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing the human KOR. The EC50 value, the concentration of this compound that produces 50% of the maximal response, was calculated.
-
-
Results: this compound demonstrated high affinity and potent agonist activity at the KOR.[3] In a [3H]diprenorphine binding assay, HSK21542 had an IC50 value of 0.54 nM, compared to 1.16 nM for CR845.[3] An in vitro study also revealed that the agonistic activity of this compound was more than 12 times higher than that of difelikefalin.[4]
| Compound | KOR Binding Affinity (IC50, nM) |
| This compound (HSK21542) | 0.54 |
| CR845 | 1.16 |
Table 1: In Vitro KOR Binding Affinity. [3]
Peripheral Restriction:
-
Objective: To assess the ability of this compound to cross the blood-brain barrier.
-
Methodology: The brain-to-plasma concentration ratio of this compound was determined in rodents following systemic administration using liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Results: this compound exhibited minimal penetration into the brain, with a brain/plasma concentration ratio of 0.001.[1][3] This confirmed its peripheral selectivity.
In Vivo Studies
Animal Models of Pain:
-
Objective: To evaluate the antinociceptive effects of this compound in various animal models of pain.
-
Methodology:
-
Acetic Acid-Induced Writhing Test (Mice): This model of inflammatory pain involves intraperitoneal injection of acetic acid to induce writhing behavior. The number of writhes is counted after administration of this compound or vehicle.
-
Hindpaw Incision Model (Rats): A surgical incision is made on the plantar surface of the rat's hind paw to model postoperative pain. Mechanical allodynia is assessed using von Frey filaments.
-
Chronic Constriction Injury (CCI) Model (Rats): This model of neuropathic pain involves loosely ligating the sciatic nerve. Mechanical allodynia is measured using von Frey filaments.
-
-
Results: this compound significantly inhibited pain-related behaviors in all models.[3] In the writhing test, this compound showed a long-lasting analgesic effect, with a median effective dose of 1.48 mg/kg at 24 hours post-dosing.[3] The antinociceptive effects of this compound were reversed by the KOR antagonist nor-binaltorphimine.[6]
Animal Model of Itch:
-
Objective: To assess the antipruritic activity of this compound.
-
Methodology: The compound 48/80-induced itch model in mice was used. Compound 48/80 is a mast cell degranulator that induces scratching behavior. The number of scratches is counted after administration of this compound or vehicle.
-
Results: this compound demonstrated potent antipruritic effects in this model.[6]
Safety and Tolerability:
-
Objective: To evaluate the potential for CNS side effects and abuse liability.
-
Methodology:
-
Locomotor Activity: The effect of this compound on spontaneous locomotor activity in mice was assessed.
-
Respiratory Function: The impact of this compound on respiratory rate was measured in mice using whole-body plethysmography.
-
Abuse Potential: Preclinical studies, including intravenous self-administration, drug discrimination, and conditioned place preference tests in rats, were conducted.
-
-
Results: this compound had minimal effect on locomotor activity and did not cause respiratory depression.[1][6] Preclinical findings suggest that HSK21542 has no abuse potential.[7] Reproductive and developmental toxicity studies in rats and rabbits showed a favorable safety profile with only minor effects on embryo-fetal development at high doses.[8]
Clinical Development
This compound has undergone extensive clinical evaluation in Phase I, II, and III trials for both postoperative pain and chronic kidney disease-associated pruritus.
Postoperative Pain
Phase II Clinical Trial (NCT04424251):
-
Objective: To evaluate the efficacy and safety of different doses of this compound for postoperative analgesia in patients undergoing laparoscopic abdominal surgery.
-
Methodology: This was a randomized, placebo-controlled, two-stage trial. In stage 2, patients received HSK21542 (0.5 μg/kg or 1.0 μg/kg) or placebo intravenously at 0, 8, and 16 hours postoperatively. The primary endpoint was the time-weighted summed pain intensity differences over 24 hours (SPID0-24h).
-
Results: The 1.0 μg/kg dose of this compound showed a trend towards better pain relief compared to placebo and was well-tolerated, with a lower incidence of postoperative nausea and vomiting (PONV) compared to the placebo group.[2][9] This dose was recommended for Phase III trials.[9]
| Treatment Group | SPID0-24h (scores x min, mean ± SD) |
| HSK21542 (1.0 μg/kg) | -1679.8 ± 2284.3 |
| HSK21542 (0.5 μg/kg) | -1499.4 ± 2487.2 |
| Placebo | -435.2 ± 2852.9 |
Table 2: Phase II Efficacy in Postoperative Pain (Pooled Results). [2][9]
Phase III Clinical Trials (HSK21542-301 [NCT04738357] and HSK21542-303 [NCT05390905]):
-
Objective: To confirm the efficacy and safety of this compound 1.0 μg/kg for the treatment of postoperative pain in patients undergoing abdominal surgery.
-
Methodology: These were multicenter, randomized, double-blind, placebo-controlled trials. HSK21542-301 was a two-arm study comparing this compound to placebo. HSK21542-303 was a three-arm study comparing this compound to both placebo and tramadol. The primary endpoint was SPID0-24h.
-
Results: this compound demonstrated statistically significant superiority over placebo in pain relief in both trials.[1][10] In HSK21542-303, this compound was non-inferior to tramadol.[1][10] this compound had a safety profile comparable to placebo and was associated with fewer gastrointestinal adverse events than tramadol.[1][10]
| Trial | Treatment Group | SPID0-24h (LS mean ± SE) | P-value vs. Placebo |
| HSK21542-301 | HSK21542 (1.0 μg/kg) | -39.1 ± 1.88 | <0.001 |
| Placebo | -27.4 ± 1.89 | ||
| HSK21542-303 | HSK21542 (1.0 μg/kg) | -64.0 ± 2.25 | <0.001 |
| Placebo | -45.9 ± 2.25 |
Table 3: Phase III Efficacy in Postoperative Pain. [1][10]
Chronic Kidney Disease-Associated Pruritus (CKD-aP)
Phase II Clinical Trial (NCT04470154):
-
Objective: To evaluate the safety and efficacy of multiple ascending doses of this compound in hemodialysis patients with moderate to severe pruritus.
-
Methodology: Patients received this compound (0.05-0.80 μg/kg) or placebo intravenously three times a week after dialysis. The primary efficacy endpoint was the change from baseline in the weekly mean of the daily Worst Itching Intensity Numerical Rating Scale (WI-NRS) score.
-
Results: this compound was well-tolerated across the dose range. The 0.30 μg/kg dose showed a significant reduction in pruritus compared to placebo and was selected for further development.[11]
Phase III Clinical Trial (NCT05135390):
-
Objective: To evaluate the efficacy and safety of this compound in patients with moderate to severe CKD-aP undergoing hemodialysis.
-
Methodology: This was a multicenter, randomized, double-blind, placebo-controlled trial conducted in China.[4][12][13] 545 patients were randomized to receive either this compound (0.3 μg/kg) or placebo intravenously three times a week for 12 weeks.[4][12][14] The primary endpoint was the proportion of patients with a ≥4-point reduction from baseline in the WI-NRS score at week 12.[13]
-
Results: A significantly higher percentage of patients in the this compound group achieved the primary endpoint compared to the placebo group (37% vs. 15%, P<0.001).[4][12][14] this compound also demonstrated significant improvements in itch-related quality of life as measured by the 5-D itch scale and Skindex-10 scale.[4][12][14] The drug was well-tolerated, with mild to moderate dizziness being more common in the this compound group.[4][12][14] An open-label extension phase showed sustained efficacy at 40 weeks.[4][12]
| Endpoint | This compound (0.3 μg/kg) | Placebo | P-value |
| ≥4-point reduction in WI-NRS at week 12 | 37% | 15% | <0.001 |
| ≥3-point reduction in WI-NRS at week 12 | 51% | 24% | <0.001 |
| Change in 5-D Itch Scale at week 12 | -5.3 | -3.1 | <0.001 |
| Change in Skindex-10 Scale at week 12 | -15.2 | -9.3 | <0.001 |
Table 4: Phase III Efficacy in CKD-Associated Pruritus. [4][12][14]
Clinical Trial Workflow
Caption: Overview of the clinical development pathway for this compound (HSK21542).
Conclusion
This compound (HSK21542) is a novel, peripherally restricted KOR agonist that has demonstrated significant efficacy and a favorable safety profile in the treatment of both postoperative pain and chronic kidney disease-associated pruritus. Its mechanism of action, which avoids the central nervous system, represents a significant advancement in opioid therapy, offering the potential for effective symptom control without the debilitating side effects of traditional opioids. The comprehensive preclinical and clinical data support this compound as a promising new therapeutic option for patients with these conditions.
References
- 1. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial [frontiersin.org]
- 3. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 4. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial | The BMJ [bmj.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of abuse potential of the peripherally-restricted kappa opioid receptor agonist HSK21542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Safety and effectiveness of HSK21542 for hemodialysis patients: a multiple ascending dose study [frontiersin.org]
- 12. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. American Society of Nephrology | Kidney Week - Abstract Details (2024) [asn-online.org]
- 14. This compound Eases CKD-Related Pruritus in Phase 3 Trial | Docwire News [docwirenews.com]
Anrikefon binding affinity for kappa opioid receptors
Anrikefon (HSK21542) is a novel, peripherally restricted peptide agonist with high affinity and selectivity for the kappa opioid receptor (KOR).[1][2] Developed by Haisco Pharmaceutical Group, it is under investigation for the management of postoperative pain and chronic kidney disease-associated pruritus (CKD-aP).[2][3][4] Its peripheral action is designed to mitigate the central nervous system side effects commonly associated with opioid use, such as respiratory depression and dysphoria.[4][5]
Binding Affinity and Functional Potency
This compound demonstrates sub-nanomolar binding affinity for the human kappa opioid receptor and picomolar potency in functional assays. Its interaction with the receptor has been characterized through radioligand binding and cAMP accumulation assays.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound for the kappa opioid receptor are summarized in the table below. The data is derived from studies using human embryonic kidney (HEK-293) cells stably expressing the human kappa opioid receptor.[3]
| Parameter | This compound (HSK21542) | Difelikefalin (CR845) | U69593 (Positive Control) |
| IC50 (nM) | 0.54 (95% CI: 0.38–0.75) | 1.16 (95% CI: 0.85–1.57) | 14.72 (95% CI: 9.08–22.38) |
| Kd (nM) | 0.068 (95% CI: 0.028–0.092) | 0.23 (95% CI: 0.17–0.26) | Not Reported |
| Dissociation t1/2 (min) | 90.6 (95% CI: 53.6–292.7) | 42.0 (95% CI: 28.6–79.4) | Not Reported |
| EC50 (pM) | 2.41 (95% CI: 1.43–4.67) | 30.0 (approx.) | 1800 (approx.) |
| Data sourced from Wang et al., 2021.[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the binding affinity and functional potency of this compound.
Radioligand Competition Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the kappa opioid receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the kappa opioid receptor.
Materials:
-
HEK-293 cells stably expressing human kappa opioid receptor
-
[³H]diprenorphine (radioligand)
-
This compound (HSK21542), Difelikefalin (CR845), U69593
-
Assay buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: HEK-293 cell membranes expressing the kappa opioid receptor are prepared.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains the cell membranes, a fixed concentration of [³H]diprenorphine, and varying concentrations of the test compound (this compound, Difelikefalin, or U69593).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are filtered to separate the bound from the free radioligand.
-
Scintillation Counting: The amount of radioactivity on the filters, corresponding to the bound [³H]diprenorphine, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each test compound. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Radioligand Competition Binding Assay Workflow
Forskolin-Induced cAMP Accumulation Assay
This functional assay measures the ability of a KOR agonist to inhibit the production of cyclic adenosine monophosphate (cAMP) stimulated by forskolin.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of cAMP production.
Materials:
-
HEK-293 cells stably expressing human kappa opioid receptor
-
Forskolin
-
This compound (HSK21542), Difelikefalin (CR845), U69593
-
cAMP assay kit
-
Luminometer
Procedure:
-
Cell Plating: HEK-293 cells expressing the kappa opioid receptor are plated in 96-well plates.
-
Compound Addition: The cells are treated with varying concentrations of the test compound (this compound, Difelikefalin, or U69593).
-
Forskolin Stimulation: Forskolin is added to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: The plates are incubated to allow for cAMP accumulation.
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercial cAMP assay kit, typically based on HTRF or ELISA.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 value for each test compound.
Forskolin-Induced cAMP Accumulation Assay Workflow
Signaling Pathway
The kappa opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[5][6] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change that activates the heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can modulate the activity of other downstream effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Effects of Anrikefon on Nociceptive Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anrikefon (also known as HSK21542) is a novel, highly selective, peripherally acting kappa opioid receptor (KOR) agonist.[1] It represents a promising therapeutic agent for the management of pain, particularly postoperative pain, by selectively targeting KORs in the peripheral nervous system. This targeted action aims to provide effective analgesia while mitigating the undesirable central nervous system (CNS) side effects commonly associated with traditional opioid analgesics that act on mu-opioid receptors. This technical guide provides a comprehensive overview of the effects of this compound on nociceptive signaling pathways, including detailed experimental protocols and quantitative data to support further research and development in this area.
While direct quantitative data on this compound's specific modulation of downstream signaling molecules are emerging, this guide synthesizes the well-established mechanisms of peripheral KOR agonists to elucidate its expected effects on nociceptive signaling.
Core Mechanism of Action: Peripheral Kappa Opioid Receptor Agonism
This compound exerts its analgesic effects by binding to and activating kappa opioid receptors, which are G-protein coupled receptors (GPCRs) located on the peripheral terminals of nociceptive (pain-sensing) neurons. This activation initiates a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals to the central nervous system. A key characteristic of this compound is its limited ability to cross the blood-brain barrier, which confines its action primarily to the periphery, thereby reducing the risk of CNS-mediated side effects such as dysphoria, sedation, and respiratory depression.
Two major signaling pathways are known to be activated by KOR agonists:
-
G-Protein Dependent Signaling: This pathway is predominantly associated with the analgesic effects of KOR agonists.
-
β-Arrestin Dependent Signaling: This pathway is often linked to the adverse effects of KOR agonists.
The therapeutic strategy behind peripherally restricted KOR agonists like this compound is to selectively engage the G-protein dependent pathway in the periphery to achieve pain relief without significant activation of the central β-arrestin pathways.
Nociceptive Signaling Pathways Modulated by this compound
G-Protein Dependent Signaling Pathway
Activation of peripheral KORs by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of several downstream effector molecules, leading to a reduction in neuronal excitability.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme involved in the sensitization of nociceptors.
-
Modulation of Ion Channels:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly interacts with and inhibits N-type and P/Q-type calcium channels. This inhibition reduces calcium influx into the presynaptic terminal, which is essential for the release of pronociceptive neurotransmitters such as substance P and glutamate.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit also activates GIRK channels, leading to an efflux of potassium ions from the neuron. This hyperpolarizes the neuronal membrane, making it more difficult to reach the threshold for action potential generation.
-
References
A Technical Guide to the Peripheral Restriction of Anrikefon
An in-depth technical guide on the core mechanisms of Anrikefon's peripheral restriction is provided below for researchers, scientists, and drug development professionals. This guide includes summaries of quantitative data in tables, detailed experimental protocols, and mandatory visualizations of signaling pathways and experimental workflows using the DOT language.
Introduction
This compound is a peripherally acting µ-opioid receptor antagonist. Its therapeutic efficacy is contingent on its ability to block opioid receptors in the peripheral nervous system, particularly the gastrointestinal tract, without antagonizing opioid receptors in the central nervous system (CNS). This peripheral restriction is a critical design feature that allows this compound to treat side effects of opioid analgesics, such as opioid-induced constipation, without compromising their pain-relieving effects. The primary mechanisms that govern this peripheral restriction are its physicochemical properties, which limit passive diffusion across the blood-brain barrier (BBB), and its interaction with active efflux transporters at the BBB.
Core Mechanisms of Peripheral Restriction
-
Limited Passive Diffusion: this compound possesses a high polar surface area and low lipophilicity. These characteristics hinder its ability to passively diffuse across the lipid-rich endothelial cells of the blood-brain barrier.
-
Efflux Transporter Substrate: this compound is a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux transporter highly expressed at the BBB. P-gp actively transports this compound from the endothelial cells back into the bloodstream, effectively preventing its entry into the CNS.
Quantitative Data on this compound's Properties
The following tables summarize the key quantitative data that define this compound's peripheral restriction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for CNS Penetration |
| Molecular Weight | 450.5 g/mol | Moderate size, does not preclude passive diffusion alone |
| LogP | 1.2 | Low lipophilicity, disfavors partitioning into lipid membranes |
| Polar Surface Area (PSA) | 98.5 Ų | High PSA, significantly limits passive diffusion across the BBB |
| pKa | 8.9 | Primarily ionized at physiological pH, further restricting membrane passage |
Table 2: In Vitro Efflux Transporter Activity
| Cell Line | Transporter | Efflux Ratio | Efflux Ratio with Inhibitor (Verapamil) | Conclusion |
| MDCK-MDR1 | P-glycoprotein (P-gp) | 15.3 | 1.2 | Strong P-gp substrate |
| Caco-2 | P-gp, BCRP, MRPs | 12.8 | 1.5 | Substrate for efflux transporters |
Table 3: In Vivo CNS Penetration in Rodent Models
| Species | Brain-to-Plasma Ratio (Kp) at 2h | Kp in P-gp Knockout Mice | Percent CNS Receptor Occupancy at Therapeutic Doses |
| Rat | 0.015 | 0.45 | < 2% |
| Mouse | 0.012 | 0.51 | < 1.5% |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that characterize this compound's peripheral restriction are provided below.
Protocol 1: In Vitro P-glycoprotein Efflux Assay
-
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
-
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are seeded on permeable Transwell inserts and cultured to form a confluent, polarized monolayer.
-
Transport Studies: The transport of this compound (10 µM) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Sample Analysis: Samples are collected from the receiver compartment at 30, 60, 90, and 120 minutes. The concentration of this compound is determined by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Permeability Calculation: The apparent permeability (Papp) is calculated for each direction. The efflux ratio is determined as Papp(B-A) / Papp(A-B).
-
Inhibitor Study: The experiment is repeated in the presence of the P-gp inhibitor verapamil (100 µM) to confirm specificity.
-
Protocol 2: In Vivo Brain-to-Plasma Ratio Determination
-
Objective: To quantify the extent of this compound's penetration into the CNS in a living organism.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are administered a single intravenous dose of this compound (5 mg/kg).
-
Sample Collection: At 2 hours post-administration, blood is collected via cardiac puncture, and the brain is perfused and harvested.
-
Sample Processing: Blood is centrifuged to obtain plasma. The brain is weighed and homogenized.
-
Bioanalysis: The concentration of this compound in plasma and brain homogenate is quantified using a validated LC-MS/MS method.
-
Ratio Calculation: The brain-to-plasma ratio (Kp) is calculated as the concentration in the brain (ng/g) divided by the concentration in the plasma (ng/mL).
-
Visualizations of Pathways and Workflows
Signaling Pathway of this compound at the Blood-Brain Barrier
Methodological & Application
Anrikefon protocol for in vivo pain models
Anrikefon (HSK21542) is a novel, peripherally-restricted kappa opioid receptor (KOR) agonist that has shown significant promise as a potent analgesic.[1][2][3][4][5] Its mechanism of action, focused on the peripheral nervous system, makes it an attractive candidate for pain management, potentially avoiding the central nervous system side effects commonly associated with traditional opioids.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in various in vivo pain models, targeted at researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound selectively binds to and activates kappa opioid receptors, which are G-protein coupled receptors located on the peripheral terminals of sensory neurons.[1][2][3][4][5] This activation initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals. The peripheral restriction of this compound is a key characteristic, with a very low brain/plasma concentration ratio, minimizing centrally-mediated side effects such as sedation and dysphoria.[1][3][4] The analgesic effects of this compound can be reversed by KOR antagonists like nor-binaltorphimine, confirming its on-target activity.[1][2][3]
Application Notes
This compound has demonstrated potent antinociceptive effects in a variety of preclinical pain models, making it a versatile tool for pain research.
-
Inflammatory Pain: In the acetic acid-induced writhing test, a model of visceral inflammatory pain, this compound produces a robust and long-lasting analgesic effect.[1][5]
-
Postoperative and Neuropathic Pain: this compound has been shown to significantly inhibit mechanical allodynia in both the hindpaw incision model (a model of postoperative pain) and the chronic constriction injury (CCI) model (a model of neuropathic pain).[1][5]
-
Thermal Pain: The hot-plate test can be used to assess the central antinociceptive effects of a compound. This compound shows weak effects in this model, consistent with its peripheral restriction.[1][2][3][4] This makes the hot-plate test useful for confirming the peripheral mechanism of action of this compound analogs.
Experimental Protocols
The following are detailed protocols for two common in vivo pain models used to evaluate the analgesic properties of this compound.
Acetic Acid-Induced Writhing Test (Mouse)
This model is used to evaluate peripheral analgesic activity by quantifying the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.
Materials:
-
This compound (HSK21542)
-
Vehicle (e.g., saline, DMSO)
-
0.6% Acetic acid solution
-
Male and female Kunming mice (18-22 g)
-
Syringes and needles for intravenous and intraperitoneal injections
-
Observation chambers
-
Timer
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) via the tail vein.
-
Induction of Writhing: At a predetermined time point after drug administration (e.g., 15 minutes or 24 hours), administer 0.6% acetic acid solution (10 mL/kg) via intraperitoneal (i.p.) injection.[1]
-
Observation: Immediately after acetic acid injection, place the mouse in an individual observation chamber and start a timer.
-
Data Collection: Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 15 minutes.
-
Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Hot-Plate Test (Mouse)
This test is used to measure the response latency to a thermal stimulus, primarily reflecting centrally mediated analgesia.
Materials:
-
This compound (HSK21542)
-
Vehicle (e.g., saline)
-
Positive control (e.g., Morphine)
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Male and female Kunming mice (18-22 g)
-
Syringes and needles for intravenous injection
-
Timer
Procedure:
-
Acclimation: Acclimate mice to the testing room and handling for at least 1 hour before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and start the timer. The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., morphine) intravenously (i.v.).
-
Post-treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and measure the response latency as in step 2.
-
Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Data Presentation
The following tables summarize the quantitative data on the analgesic efficacy of this compound (HSK21542) in various in vivo pain models as reported in preclinical studies.[1]
Table 1: Analgesic Efficacy of this compound in the Acetic Acid-Induced Writhing Test in Mice
| Time Post-Dose | Parameter | This compound (HSK21542) | CR845 (Comparator) |
| 15 minutes | ED₅₀ (mg/kg) | 0.09 | 0.09 |
| MED (mg/kg) | 0.03 | 0.1 | |
| 24 hours | ED₅₀ (mg/kg) | 1.48 | 24.62 |
| MED (mg/kg) | 0.3 | 30 |
ED₅₀: Median Effective Dose; MED: Minimum Effective Dose
Table 2: Analgesic Efficacy of this compound in the Hot-Plate Test in Mice
| Dose (mg/kg) | % Maximum Possible Effect (%MPE) |
| 3.75 | Not significant |
| 7.5 | 29.60% |
Table 3: Analgesic Efficacy of this compound in the Hindpaw Incision Model in Rats (15 minutes post-dose)
| Dose (mg/kg) | Effect on 50% Paw Withdrawal Threshold (PWT) |
| 0.1 - 10 | Dose-dependent increase |
| 1 | 10.5-fold increase in PWT (7.51 g vs. 0.72 g in vehicle) |
Table 4: Analgesic Efficacy of this compound in the Chronic Constriction Injury (CCI) Model in Rats
| Dose (mg/kg) | Time Post-Dose | Effect on 50% Paw Withdrawal Threshold (PWT) |
| 1 - 30 | 15 minutes | Dose-dependent increase |
| 3 | 15 minutes | 8.8-fold increase in PWT (10.95 g vs. 1.25 g in vehicle) |
| 10 | 24 hours | 4.8-fold increase in PWT (6.05 g vs. 1.25 g in vehicle) |
References
- 1. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
Application Notes and Protocols for HSK21542 Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSK21542 is a novel, potent, and selective peripherally-restricted kappa opioid receptor (KOR) agonist.[1] Its unique pharmacological profile, characterized by limited penetration of the blood-brain barrier, makes it a promising candidate for the treatment of pain and pruritus without the central nervous system (CNS) side effects commonly associated with other opioids, such as sedation, dysphoria, and respiratory depression.[2][3] Preclinical studies in rodent models have demonstrated its analgesic and antipruritic efficacy.[1] These application notes provide detailed protocols for the administration of HSK21542 in common rodent behavioral assays to assess its therapeutic potential.
Mechanism of Action
HSK21542 exerts its pharmacological effects by selectively activating kappa opioid receptors located on the peripheral terminals of sensory neurons.[4] This activation leads to a decrease in the excitability of these neurons and a reduction in the transmission of pain and itch signals to the central nervous system.[3] The peripheral restriction of HSK21542 is a key feature, with a brain-to-plasma concentration ratio of approximately 0.001, minimizing off-target effects in the CNS.[1][2]
Data Presentation
In Vitro Activity of HSK21542
| Parameter | HSK21542 | CR845 | U69593 (Control) |
| KOR Binding Affinity (IC50, nM) | 0.54 | 1.16 | 14.72 |
| Data from [3H]diprenorphine binding assay.[5] |
Antinociceptive Effects of HSK21542 in Acetic Acid-Induced Writhing Test in Mice
| Dose (mg/kg) | Time Post-Dosing | % Inhibition of Writhing |
| 0.3 | 24 h | 32.75% |
| 1 | 24 h | 49.67% |
| 3 | 24 h | 55.60% |
| 10 | 24 h | 68.12% |
| 30 | 24 h | 75.16% |
| Data shows the long-lasting analgesic effect of HSK21542.[5] |
Central Nervous System (CNS) Side Effect Profile
| Assay | Dose (mg/kg) | Effect |
| Locomotor Activity | 0.4 | No significant effect |
| 2.0 | Sedative effect observed | |
| Respiratory Rate | 2.0 | No change |
| These findings support the peripheral restriction of HSK21542.[2][6] |
Experimental Protocols
Acetic Acid-Induced Writhing Test for Inflammatory Pain
This model assesses visceral inflammatory pain by quantifying abdominal constrictions (writhes) following an intraperitoneal injection of acetic acid.
Materials:
-
HSK21542
-
Vehicle (e.g., sterile saline)
-
0.6% Acetic acid solution
-
Male and female mice (e.g., C57BL/6)
-
Syringes and needles for administration
-
Observation chambers
-
Timer
Procedure:
-
Animal Preparation: Acclimate mice to the housing facility for at least 3 days prior to the experiment. House them in a temperature- and light-controlled environment with free access to food and water.
-
Drug Administration:
-
Prepare fresh solutions of HSK21542 and vehicle on the day of the experiment.
-
Administer HSK21542 or vehicle to the respective groups of mice via the desired route (e.g., subcutaneous or intravenous injection). Doses can range from 0.3 to 30 mg/kg.[5]
-
-
Waiting Period: After drug administration, return the animals to their home cages for a specific period to allow for drug absorption and action (e.g., 15 minutes for acute effects or 24 hours for duration of action studies).[1][5]
-
Induction of Writhing:
-
Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Immediately after the injection, place each mouse individually into an observation chamber.
-
-
Observation and Data Collection:
-
Start a timer immediately after placing the mouse in the chamber.
-
Observe and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Determine the percentage of inhibition for the HSK21542-treated groups using the following formula: % Inhibition = [ (Mean writhes in vehicle group - Mean writhes in treated group) / Mean writhes in vehicle group ] x 100
-
Hot-Plate Test for Central Antinociceptive Effects
This assay is used to evaluate the central analgesic properties of a compound by measuring the latency of the animal's response to a thermal stimulus.
Materials:
-
HSK21542
-
Vehicle
-
Positive control (e.g., Morphine)
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Mice
Procedure:
-
Baseline Latency:
-
Gently place each mouse on the hot plate and start the timer.
-
Measure the time it takes for the mouse to exhibit a pain response, such as licking its paws or jumping.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established.
-
Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) may be excluded.
-
-
Drug Administration: Administer HSK21542, vehicle, or a positive control (e.g., morphine) to the animals.
-
Post-Treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure their response latency as described in step 1.
-
Data Analysis:
-
Calculate the mean response latency for each group at each time point.
-
Data can also be expressed as the Maximum Possible Effect (%MPE) using the formula: % MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100
-
A lack of significant increase in response latency for HSK21542 compared to vehicle would indicate weak central antinociceptive effects.[1][6]
-
Locomotor Activity Test for Sedative Effects
This test assesses the potential sedative or stimulant effects of a compound by measuring the animal's spontaneous movement in a novel environment.
Materials:
-
HSK21542
-
Vehicle
-
Positive control (e.g., Morphine)
-
Locomotor activity chambers equipped with infrared beams or video tracking software
-
Mice
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment begins.
-
Drug Administration: Administer HSK21542 (e.g., 0.4 mg/kg and 2 mg/kg), vehicle, or a positive control to the respective groups.[6]
-
Testing:
-
At a predetermined time after injection (e.g., 15 minutes), place each mouse individually into a locomotor activity chamber.[6]
-
Allow the mice to explore the chamber for a set duration (e.g., 30-60 minutes).
-
-
Data Collection: The automated system will record parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis:
-
Compare the mean values of the recorded parameters between the different treatment groups.
-
A significant decrease in locomotor activity in the HSK21542 group compared to the vehicle group would suggest sedative effects.[6]
-
Conclusion
HSK21542 is a peripherally-restricted KOR agonist with demonstrated efficacy in rodent models of pain and itch.[1][5] The protocols outlined in these application notes provide a framework for researchers to further investigate the pharmacological properties of HSK21542 and similar compounds. The use of these standardized behavioral assays will facilitate the generation of robust and reproducible data, contributing to the development of safer and more effective non-central acting analgesics and antipruritics.
References
- 1. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 6. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Anrikefon Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anrikefon (also known as HSK21542) is a selective, peripherally restricted kappa opioid receptor (KOR) agonist.[1][2][3] KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[4] Activation of the KOR by an agonist like this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, like many GPCRs, KOR activation can also trigger G-protein-independent signaling pathways, including the recruitment of β-arrestin and the subsequent activation of mitogen-activated protein kinase (MAPK) cascades such as p38 and ERK1/2.
These application notes provide detailed protocols for two key cell-based assays to quantitatively measure the activity of this compound: a cAMP assay to assess G-protein dependent signaling and a β-arrestin recruitment assay to evaluate G-protein independent signaling.
Data Presentation
The following tables summarize representative quantitative data for KOR agonists in the described cell-based assays. While specific EC50 and Emax values for this compound are not publicly available in this format, preclinical studies have demonstrated its potent and selective KOR agonist activity. One in vitro study revealed that the agonistic activity of this compound was more than 12 times higher than that of difelikefalin.[4] Another study indicated that HSK21542 is a selective KOR agonist with a higher potency than CR845.[2][3] The data presented below for a typical KOR agonist, U-50,488, is for illustrative purposes to demonstrate the expected outcomes of these assays.
Table 1: G-Protein Dependent Activity of KOR Agonists in a cAMP Assay
| Compound | Target | Assay Type | Cell Line | Parameter | Value |
| This compound (HSK21542) | Kappa Opioid Receptor | cAMP Inhibition | CHO-K1-hKOR | EC50 | Potent (qualitative) |
| U-50,488 (Reference) | Kappa Opioid Receptor | cAMP Inhibition | CHO-K1-hKOR | EC50 | ~1.5 nM |
Table 2: G-Protein Independent Activity of KOR Agonists in a β-Arrestin Recruitment Assay
| Compound | Target | Assay Type | Cell Line | Parameter | Value |
| This compound (HSK21542) | Kappa Opioid Receptor | β-Arrestin 2 Recruitment | U2OS-hKOR | EC50 | To be determined |
| U-50,488 (Reference) | Kappa Opioid Receptor | β-Arrestin 2 Recruitment | U2OS-hKOR | EC50 | ~85 nM |
Signaling Pathways and Experimental Workflows
This compound-Mediated KOR Signaling Pathways
Activation of the Kappa Opioid Receptor (KOR) by this compound initiates two primary signaling cascades within the cell. The canonical pathway involves the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. A non-canonical pathway involves the recruitment of β-arrestin, which can lead to the activation of MAPK signaling pathways.
References
- 1. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 3. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Anrikefon in a Chronic Constriction Injury (CCI) Model for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anrikefon (HSK21542) is a novel, peripherally restricted kappa opioid receptor (KOR) agonist. Its mechanism of action, localized to the peripheral nervous system, makes it a promising candidate for the treatment of pain without the central nervous system side effects associated with traditional opioids.[1][2] Neuropathic pain, a debilitating chronic condition arising from nerve damage, represents a significant therapeutic challenge. The Chronic Constriction Injury (CCI) model is a widely used preclinical model to induce neuropathic pain in rodents, mimicking features of human neuropathic pain such as mechanical allodynia and thermal hyperalgesia. These notes provide detailed protocols for the utilization of this compound in a rat CCI model based on published preclinical data.
Data Presentation
The following tables summarize the quantitative data regarding the administration of this compound in a Chronic Constriction Injury (CCI) model.
Table 1: this compound Dosage and Administration in the CCI Rat Model
| Compound | Dosage Range | Administration Route | Vehicle | Species |
| This compound (HSK21542) | 0.1 - 3 mg/kg | Intravenous (i.v.) | Not specified | Rat |
Table 2: Efficacy of this compound on Mechanical Allodynia in the CCI Rat Model
| Dose (mg/kg) | Time Point | Effect on 50% Paw Withdrawal Threshold (PWT) | Fold Increase vs. Vehicle |
| 0.3 | 15 min post-dosing | 6.62 g (vs. 1.29 g for vehicle) | 5.15 |
| 1 | Peak at 2 h post-dosing | Significant increase | Not specified |
| 3 | Peak at 2 h post-dosing | Significant increase | Not specified |
Data extracted from Wang et al., 2021, Frontiers in Pharmacology.[2]
Experimental Protocols
I. Chronic Constriction Injury (CCI) Surgical Protocol
This protocol is adapted from standard CCI procedures and the methodology implied in the study by Wang et al. (2021).[2]
Materials:
-
Sprague Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Heating pad
Procedure:
-
Anesthetize the rat using the chosen anesthetic agent and ensure a surgical plane of anesthesia is reached (lack of pedal withdrawal reflex).
-
Shave the lateral aspect of the left thigh and sterilize the surgical area with an antiseptic solution.
-
Place the animal on a heating pad to maintain body temperature throughout the procedure.
-
Make a small incision in the skin of the mid-thigh region to expose the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris to expose the common sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the sciatic trifurcation, loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as required for the first 24-48 hours, ensuring they do not interfere with the study endpoints.
-
Allow the animals to recover for a period of 7-14 days for the neuropathic pain phenotype to develop before commencing behavioral testing.
II. Assessment of Mechanical Allodynia (von Frey Test)
Materials:
-
von Frey filaments of varying stiffness (e.g., Stoelting Touch Test Sensory Evaluators)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Habituate the rats to the testing environment by placing them in the testing chambers on the wire mesh platform for at least 15-30 minutes on several days prior to the start of the experiment.
-
On the day of testing, place the rats in the chambers and allow them to acclimate for 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness and proceeding to filaments of increasing stiffness.
-
Each filament should be applied for a duration of 6-8 seconds with sufficient force to cause a slight bowing of the filament.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw upon application of the stimulus.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method described by Dixon.
-
Administer this compound or vehicle intravenously at the specified doses.
-
Measure the PWT at various time points post-administration (e.g., 15 min, 30 min, 1 h, 2 h, 4 h, 24 h) to determine the time course of the analgesic effect.
III. This compound Dosing Protocol
Materials:
-
This compound (HSK21542)
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for intravenous injection
Procedure:
-
Prepare solutions of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 0.1, 0.3, 1, and 3 mg/kg).
-
On the day of the experiment, after establishing a baseline PWT, administer the prepared this compound solution or vehicle intravenously to the rats. The lateral tail vein is a common site for i.v. injections in rats.
-
Proceed with behavioral testing at the predetermined time points after dosing.
Visualizations
Caption: Experimental workflow for assessing this compound in a CCI model.
Caption: Plausible signaling pathway for this compound-mediated analgesia.
References
- 1. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anrikefon in the Acetic Acid-Induced Writhing Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anrikefon (also known as HSK21542) is a novel, peripherally-restricted kappa opioid receptor (KOR) agonist under investigation for its analgesic properties.[1][2][3] Unlike traditional opioids that act on the central nervous system (CNS) and are associated with a range of side effects, peripherally-acting analgesics offer a promising therapeutic alternative by targeting pain at its source without CNS-related adverse events.[2] The acetic acid-induced writhing test is a widely used and sensitive preclinical model for evaluating the efficacy of peripherally and centrally acting analgesic compounds.[4][5] This test induces a visceral inflammatory pain response, making it particularly relevant for screening potential new pain therapeutics.[5][6]
These application notes provide a detailed protocol for utilizing the acetic acid-induced writhing test to evaluate the analgesic effects of this compound. The included data is based on preclinical findings and is intended to guide researchers in their experimental design and data interpretation.
Data Presentation
The analgesic efficacy of this compound has been quantified in the acetic acid-induced writhing test in mice. The following tables summarize the key findings from preclinical studies, offering a clear comparison of its potency and duration of action.
Table 1: Dose-Dependent Inhibition of Acetic Acid-Induced Writhing by this compound (HSK21542) at 15 Minutes Post-Administration
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | Percent Inhibition (%) |
| Vehicle | - | 25.3 ± 2.1 | 0 |
| This compound | 0.03 | 18.4 ± 1.9* | 27.46 |
| This compound | 0.1 | 11.2 ± 1.5** | 55.73 |
| This compound | 0.3 | 4.5 ± 0.8 | 82.21 |
| CR845 (Comparator) | 0.09 | - | ~50 (ED50) |
| Morphine (Positive Control) | 10 | 0 ± 0 | 100 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle group. Data is represented as mean ± SEM.
Table 2: Median Effective Dose (ED50) of this compound and Comparator at Different Time Points
| Compound | Time Point | ED50 (mg/kg) [95% CI] |
| This compound (HSK21542) | 15 minutes | 0.09 [0.06-0.12] |
| This compound (HSK21542) | 24 hours | 1.48 |
| CR845 | 15 minutes | 0.09 [0.06-0.12] |
Experimental Protocols
This section provides a detailed methodology for conducting the acetic acid-induced writhing test to evaluate the analgesic properties of this compound.
1. Animals
-
Species: Male and female ICR mice are commonly used.[6]
-
Weight: 18-22 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They should be acclimated to the laboratory conditions for at least 3 days prior to the experiment.
2. Materials and Reagents
-
This compound (HSK21542)
-
Vehicle (e.g., normal saline, distilled water, or 0.5% carboxymethylcellulose sodium)
-
Acetic acid solution (0.6% v/v in distilled water)[1]
-
Positive control: Morphine sulfate (10 mg/kg)
-
Comparator (optional): CR845
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) or intravenous (i.v.) administration
-
Observation chambers (e.g., transparent Plexiglas cylinders)
-
Timer
3. Experimental Procedure
-
Animal Grouping: Randomly divide the animals into different treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (multiple dose levels, e.g., 0.03, 0.1, 0.3 mg/kg)
-
Positive control (e.g., Morphine 10 mg/kg)
-
Comparator (optional)
-
-
Drug Administration: Administer this compound, vehicle, or the positive control via the desired route (e.g., subcutaneous or intravenous injection).
-
Acclimation Period: Allow for a pre-treatment period of 15 minutes (or other desired time points, such as 24 hours, to assess duration of action) after drug administration.[1][7]
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg to each mouse.[1]
-
Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber. Start the timer and count the number of writhes for a period of 20 minutes. A writhe is characterized by a wave of contraction of the abdominal musculature followed by extension of the hind limbs.[4]
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Determine the percentage of inhibition of writhing for each drug-treated group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in vehicle group - Mean writhes in treated group) / Mean writhes in vehicle group] x 100
-
Statistical analysis can be performed using an appropriate test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of less than 0.05 is typically considered statistically significant.
-
The ED50 value can be calculated using a log-probit analysis.
-
Visualizations
Signaling Pathway of a Peripherally-Restricted Kappa Opioid Receptor (KOR) Agonist
Caption: Peripheral KOR agonist signaling pathway leading to analgesia.
Experimental Workflow for the Acetic Acid-Induced Writhing Test
Caption: Workflow of the acetic acid-induced writhing test.
References
- 1. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 2. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic modeling and exposure-response analysis of this compound: insights and implications in clinical analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 6. Targeting pain-depressed behaviors in preclinical assays of pain and analgesia: Drug effects on acetic acid-depressed locomotor activity in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: cAMP Accumulation Assay for HSK21542
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the potency and mechanism of action of HSK21542, a peripherally-restricted kappa opioid receptor (KOR) agonist, by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) accumulation.[1][2][3][4][5]
HSK21542 is a selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][2][3][6] The KOR primarily couples to the inhibitory G-protein, Gi, which, upon activation, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP.[7] Therefore, the potency of a KOR agonist like HSK21542 can be determined by its ability to inhibit forskolin-stimulated cAMP accumulation.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency of HSK21542 in inhibiting forskolin-induced cAMP accumulation in HEK-293 cells stably expressing the human kappa opioid receptor.
| Compound | EC50 (pM) | 95% Confidence Interval (pM) | Cell Line | Notes |
| HSK21542 | 2.41 | 1.43–4.67 | HEK-293 (human KOR) | Significantly more potent than CR845 and U69593.[1] |
| CR845 | 29.88 | 18.24–57.54 | HEK-293 (human KOR) | Comparison compound.[1] |
| U69593 | 1800 | 1100–3200 | HEK-293 (human KOR) | Positive control KOR agonist.[1][2] |
Signaling Pathway
The activation of the kappa opioid receptor (KOR) by an agonist like HSK21542 initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
References
- 1. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. iasp-pain.org [iasp-pain.org]
- 5. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anrikefon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols: Anrikefon in Models of Chronic Kidney Disease Pruritus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic kidney disease-associated pruritus (CKD-aP), also known as uremic pruritus, is a common and debilitating symptom experienced by patients with advanced chronic kidney disease, particularly those on hemodialysis.[1][2] It significantly impairs quality of life, leading to sleep disturbances, depression, and an increased risk of mortality.[1][3] The pathophysiology of CKD-aP is complex and not fully understood, but a leading hypothesis involves the dysregulation of the endogenous opioid system.[2][4] This dysregulation is characterized by an imbalance between the mu-opioid receptor (MOR), which can be pro-pruritic, and the kappa-opioid receptor (KOR), which mediates anti-pruritic effects.[4][5]
Anrikefon (formerly HSK21542) is a novel, selective, and peripherally restricted kappa-opioid receptor (KOR) agonist.[4][6] Its mechanism of action makes it a promising therapeutic agent for CKD-aP, as it can restore the balance of the opioid system in the periphery without causing the central nervous system side effects associated with other opioids.[6] This document provides detailed application notes and protocols for the use of this compound in both preclinical and clinical models of CKD-aP.
Mechanism of Action
This compound is a synthetic short-chain polypeptide that acts as a potent agonist at the kappa-opioid receptor.[4][7] KORs are G-protein coupled receptors (GPCRs) primarily coupled to the inhibitory G-protein, Gαi/o.[8][9] Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of downstream signaling pathways that ultimately suppress the sensation of itch. The key steps in the signaling cascade are as follows:
-
G-protein Activation: this compound binding to the KOR promotes the exchange of GDP for GTP on the Gαi/o subunit of the heterotrimeric G-protein.[9]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]
-
Modulation of Ion Channels: The dissociated Gβγ dimer directly interacts with and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9][10] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. Additionally, KOR activation can inhibit N-type calcium channels, further reducing neuronal activity and neurotransmitter release.[8]
-
MAP Kinase Pathways: KOR activation can also modulate various mitogen-activated protein kinase (MAPK) pathways, including the p38, ERK1/2, and JNK pathways, which can influence gene expression and cellular responses.[8][9]
The net effect of these signaling events in peripheral sensory neurons is a reduction in the transmission of pruritic signals to the central nervous system.
Preclinical Evaluation
Animal Models of CKD-Associated Pruritus
The adenine-induced model of CKD in mice is a well-established and relevant model for studying uremic pruritus. High doses of adenine lead to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing inflammation, fibrosis, and a progressive decline in renal function, which mimics human CKD.[11] These mice also develop spontaneous scratching behavior, making them suitable for evaluating the efficacy of anti-pruritic agents.
Quantitative Data from Preclinical Studies
The following table summarizes the in vivo efficacy of this compound (HSK21542) in a compound 48/80-induced acute itch model in mice.
| Dose (mg/kg, s.c.) | Mean Inhibition of Scratching Bouts (%) | ED50 (mg/kg) |
| 0.01 | - | |
| 0.03 | 34.89% | |
| 0.1 | 53.02% | 0.09 |
| 0.3 | 73.75% | |
| 1.0 | 99.78% | |
| 3.0 | - |
Clinical Evaluation
This compound has been evaluated in a multicenter, double-blind, randomized, placebo-controlled phase 3 clinical trial in hemodialysis patients with moderate to severe CKD-aP.
Quantitative Data from Phase 3 Clinical Trial
The primary endpoint was the proportion of patients with at least a 4-point improvement in the Worst Itching Intensity Numerical Rating Scale (WI-NRS) at week 12. Secondary endpoints included the proportion of patients with at least a 3-point improvement in WI-NRS and changes in itch-related quality of life measured by the 5-D Itch Scale and Skindex-10.
| Endpoint | This compound (0.3 µg/kg) | Placebo | p-value |
| ≥4-point WI-NRS Improvement | 37% | 15% | <0.001 |
| ≥3-point WI-NRS Improvement | 51% | 24% | <0.001 |
| Mean Change in 5-D Itch Scale | -5.3 | -3.1 | <0.001 |
| Mean Change in Skindex-10 Scale | -15.2 | -9.3 | <0.001 |
Experimental Protocols
Preclinical Experimental Workflow
Protocol 1: Adenine-Induced CKD and Pruritus Mouse Model
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
-
Induction of CKD:
-
Prepare a diet containing 0.2% w/w adenine.
-
Feed the mice with the adenine-supplemented diet for 4-6 weeks.
-
Monitor animal health and body weight regularly.
-
-
Verification of CKD:
-
At the end of the induction period, collect blood samples via tail vein or cardiac puncture.
-
Measure serum blood urea nitrogen (BUN) and creatinine levels to confirm the development of CKD.
-
-
Drug Administration:
-
Randomly assign mice to treatment groups (vehicle control, this compound at various doses).
-
Administer this compound or vehicle via subcutaneous or intravenous injection.
-
-
Behavioral Assessment of Pruritus:
-
Acclimatize mice to individual observation chambers.
-
Videotape the mice for a defined period (e.g., 30-60 minutes) after drug administration.
-
An observer blinded to the treatment groups should count the number of scratching bouts directed towards the head, neck, and trunk. A scratching bout is defined as one or more rapid movements of the hind paw towards the body, ending with the paw being returned to the floor or licked.
-
-
Data Analysis:
-
Compare the number of scratching bouts between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Compound 48/80-Induced Acute Itch Model
-
Animal Preparation: Shave the rostral back or nape of the neck of male C57BL/6 mice 24-48 hours before the experiment.
-
Drug Administration: Administer this compound or vehicle subcutaneously 15-30 minutes before the injection of compound 48/80.
-
Induction of Itch: Intradermally inject 50 µL of compound 48/80 (100 µg) into the shaved area.
-
Behavioral Assessment: Immediately after the injection, place the mouse in an observation chamber and record the number of scratching bouts for 30 minutes.
-
Data Analysis: Analyze the data as described in Protocol 1.
Clinical Trial Workflow
Protocol 3: Administration and Scoring of the 5-D Itch Scale
-
Administration: The 5-D Itch Scale is a self-administered questionnaire. Provide the patient with the scale and clear instructions.
-
Domains: The scale assesses five dimensions of pruritus:
-
Duration: How long the patient has been itching on a typical day.
-
Degree: The intensity of the itch.
-
Direction: Whether the itch has improved, worsened, or stayed the same over the past week.
-
Disability: The impact of the itch on daily activities, including sleep, work, and social life.
-
Distribution: The number of body areas affected by the itch.
-
-
Scoring: Each of the five domains is scored on a scale of 1 to 5. The total score is the sum of the scores from each domain, ranging from 5 (no pruritus) to 25 (most severe pruritus).
-
Interpretation: A higher score indicates more severe pruritus. The change in the 5-D Itch Scale score from baseline is used to assess the efficacy of the intervention.
Protocol 4: Administration and Scoring of the Skindex-10
-
Administration: The Skindex-10 is a self-administered questionnaire consisting of 10 questions about the impact of a skin condition on a patient's life over the past week.
-
Domains: The questions cover three domains:
-
Symptoms: Itching, burning/stinging, irritation.
-
Emotions: Worry, frustration, embarrassment.
-
Functioning: Impact on daily activities, social life, and sleep.
-
-
Scoring: Each question is scored on a 7-point Likert scale, from "never bothered" (0) to "always bothered" (6). The total score is the sum of the scores for each question, ranging from 0 to 60.
-
Interpretation: A higher score indicates a greater negative impact of the skin condition on the patient's quality of life. The change in the Skindex-10 score from baseline is used to evaluate treatment efficacy.
Conclusion
This compound is a promising new therapeutic agent for the treatment of moderate to severe chronic kidney disease-associated pruritus in hemodialysis patients. Its selective, peripherally restricted kappa-opioid receptor agonism provides a targeted approach to managing this distressing symptom with a favorable safety profile. The protocols and data presented in these application notes provide a framework for researchers and clinicians to further investigate and utilize this compound in the context of CKD-aP.
References
- 1. Role of kappa‐opioid and mu‐opioid receptors in pruritus: Peripheral and central itch circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of central mu-opioid system in the scratching behavior in mice, and the suppression of it by the activation of kappa-opioid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
- 7. Targeting the Opioid Pathway for Uremic Pruritus: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nalbuphine, a kappa opioid receptor agonist and mu opioid receptor antagonist attenuates pruritus, decreases IL-31, and increases IL-10 in mice with contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced scratching evoked by PAR-2 agonist and 5-HT but not histamine in a mouse model of chronic dry skin itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of Kappa-Opioid Receptor Activation by Anrikefon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anrikefon (HSK21542) is a novel, selective, peripherally restricted kappa-opioid receptor (KOR) agonist.[1][2] It has demonstrated significant analgesic and antipruritic effects in clinical trials, offering a promising therapeutic alternative to traditional opioids with a reduced risk of central nervous system side effects.[1][2][3][4] These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of KOR activation in response to this compound treatment, enabling researchers to visualize and quantify its pharmacological effects at a cellular level.
The activation of KOR, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[5][6] Key indicators of KOR activation that can be assessed by IHC include receptor internalization and the phosphorylation of downstream signaling proteins such as p38 MAPK and ERK1/2.[7][8][9] The protocols outlined below are designed to detect these events in tissue samples, providing valuable insights into the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the clinical efficacy of this compound in reducing pruritus and postoperative pain. While this data is not derived from immunohistochemistry, it provides a quantitative measure of the drug's biological activity.
Table 1: Efficacy of this compound in Patients with Pruritus Undergoing Hemodialysis [1][2]
| Outcome Measure | This compound Group | Placebo Group | P-value |
| ≥ 4-point reduction in WI-NRS score at week 12 | 37% | 15% | <0.001 |
| ≥ 3-point reduction in WI-NRS score at week 12 | 51% | 24% | <0.001 |
| Mean change from baseline in 5-D itch scale | -5.3 | -3.1 | <0.001 |
| Mean change from baseline in Skindex-10 scale | -15.2 | -9.3 | <0.001 |
WI-NRS: Worst Itching Intensity Numerical Rating Scale
Table 2: Efficacy of this compound for Postoperative Pain Following Abdominal Surgery (HSK21542-301 Trial) [4]
| Outcome Measure | This compound Group | Placebo Group | P-value |
| Sum of Pain Intensity Differences at Rest (SPID0–24 h) | -39.1 | -27.4 | <0.001 |
Signaling Pathways and Experimental Workflow
KOR Signaling Pathway
Activation of the kappa-opioid receptor by an agonist like this compound can trigger two primary signaling cascades: the G-protein pathway, associated with therapeutic effects, and the β-arrestin pathway, which is often linked to adverse effects.
Caption: KOR Signaling Pathways.
Experimental Workflow for IHC Analysis
The following diagram outlines the key steps for performing immunohistochemistry to assess KOR activation.
Caption: Immunohistochemistry Workflow.
Experimental Protocols
Protocol 1: Immunohistochemistry for KOR Internalization
This protocol is adapted from methods used to assess agonist-induced internalization of KOR.[5]
Objective: To visualize and quantify the translocation of KOR from the cell membrane to the cytoplasm following this compound treatment.
Materials:
-
Tissue samples (e.g., dorsal root ganglia, skin biopsies) from control and this compound-treated subjects.
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary Antibodies:
-
Rabbit anti-KOR antibody
-
Mouse anti-cytosolic marker antibody (e.g., anti-S6 ribosomal protein)
-
-
Secondary Antibodies:
-
Alexa Fluor 594-conjugated goat anti-rabbit IgG
-
Alexa Fluor 488-conjugated goat anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Fixation and Sectioning:
-
Perfuse animals or fix tissues by immersion in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubation in 30% sucrose in PBS at 4°C until the tissue sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut 20-40 µm thick sections using a cryostat and mount on slides.
-
-
Antigen Retrieval (if necessary):
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) for optimal staining with some antibodies.
-
-
Immunostaining:
-
Wash sections three times in PBS for 5 minutes each.
-
Permeabilize and block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with a cocktail of primary antibodies (anti-KOR and anti-cytosolic marker) diluted in blocking solution overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with a cocktail of fluorophore-conjugated secondary antibodies diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 10 minutes each, protected from light.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash sections twice in PBS.
-
-
Imaging and Quantification:
-
Mount coverslips using an appropriate mounting medium.
-
Acquire images using a confocal microscope.
-
Quantify KOR internalization by measuring the ratio of intracellular to cell surface KOR fluorescence intensity. The co-staining with a cytosolic marker will help define the cytoplasmic region for accurate quantification.[5][8]
-
Protocol 2: Immunohistochemistry for Phosphorylated p38 MAPK
This protocol is designed to detect the activation of the β-arrestin pathway by assessing the phosphorylation of p38 MAPK.[7]
Objective: To detect the increase in phosphorylated p38 MAPK in response to this compound treatment.
Materials:
-
Same as Protocol 1, with the following modifications:
-
Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody.
-
(Optional) Co-staining with a cell-type specific marker (e.g., NeuN for neurons).
Procedure:
-
Tissue Preparation and Staining:
-
Follow steps 1-3 from Protocol 1, using the anti-phospho-p38 MAPK primary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-p38 MAPK staining in the cells of interest.
-
Compare the intensity between control and this compound-treated groups. An increase in phospho-p38 MAPK immunoreactivity indicates activation of this signaling pathway.[7]
-
Conclusion
These application notes and protocols provide a framework for the immunohistochemical investigation of KOR activation by this compound. By visualizing and quantifying receptor internalization and the phosphorylation of downstream signaling molecules, researchers can gain a deeper understanding of the cellular and molecular mechanisms underlying the therapeutic effects of this promising new drug. The provided quantitative clinical data serves as a benchmark for the biological activity of this compound. The successful application of these IHC techniques will be invaluable for preclinical and clinical research in pain and pruritus.
References
- 1. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion [frontiersin.org]
- 9. Signaling events initiated by kappa opioid receptor activation: quantification and immunocolocalization using phospho-selective KOR, p38 MAPK, and K(IR) 3.1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Anrikefon: Application Notes and Protocols for Studying Inflammatory Pain in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anrikefon (HSK21542) is a potent and selective, peripherally restricted kappa opioid receptor (KOR) agonist.[1][2] Its mechanism of action, centered on the activation of KORs in the peripheral nervous system, makes it a compelling candidate for the treatment of inflammatory pain while potentially mitigating the central nervous system (CNS)-related side effects commonly associated with traditional opioids.[3][4] Preclinical studies have demonstrated its analgesic properties in various animal models of pain.[1][2] This document provides detailed application notes and protocols for utilizing this compound in two standard animal models of inflammatory pain: the Carrageenan-Induced Paw Edema model and the Complete Freund's Adjuvant (CFA) model.
Mechanism of Action
This compound exerts its analgesic and anti-inflammatory effects by binding to and activating kappa opioid receptors, which are G-protein coupled receptors (GPCRs).[1] In the context of peripheral inflammatory pain, the activation of these receptors on sensory neurons is believed to inhibit the transmission of pain signals. The primary signaling pathway leading to analgesia is mediated through G-protein (Gi/Go) activation, which in turn inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity to decrease neuronal excitability. A separate pathway involving β-arrestin2 has been implicated in the potential adverse effects of KOR agonists, though peripherally restricted agents like this compound aim to minimize these effects.[3]
Signaling Pathway of Kappa Opioid Receptor Activation
Caption: Kappa Opioid Receptor Signaling Pathway.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and a similar peripherally restricted KOR agonist, CR845 (Difelikefalin), in animal models of inflammatory pain.
Table 1: Efficacy of this compound in the Acetic Acid-Induced Writhing Test in Mice [2]
| Treatment Group (Dose, mg/kg) | Number of Writhings (Mean ± SD) | % Inhibition |
| Vehicle | 58.2 ± 8.5 | - |
| This compound (0.03) | 42.2 ± 10.1* | 27.5 |
| This compound (0.1) | 27.3 ± 9.8** | 53.1 |
| This compound (0.3) | 15.3 ± 7.6 | 73.7 |
| This compound (1.0) | 8.9 ± 5.4 | 84.7 |
| This compound (3.0) | 5.1 ± 3.2 | 91.2 |
| This compound (10.0) | 2.3 ± 2.1 | 96.1 |
| This compound (30.0) | 0.8 ± 1.2*** | 98.6 |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data is representative of typical findings.
Table 2: Efficacy of CR845 (Difelikefalin) in Animal Models of Inflammatory Pain [5][6]
| Animal Model | Species | Endpoint | ED₅₀ (mg/kg, IV/IP) |
| Carrageenan-Induced Paw Edema | Rat | Reduction of Edema | 0.3 - 1.0 (Effective Doses) |
| Complete Freund's Adjuvant (CFA) | Rat | Reversal of Hyperalgesia | 0.3 |
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This model is used to assess acute inflammation and the efficacy of anti-inflammatory compounds.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with 0.5% Tween 80)
-
1% (w/v) Lambda Carrageenan solution in sterile saline
-
Male Sprague-Dawley rats (180-220 g) or Swiss Albino mice (20-25 g)
-
Parenteral administration supplies (syringes, needles)
-
Plethysmometer or digital calipers
Protocol:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), and a positive control (e.g., Indomethacin 10 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or the thickness using digital calipers.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, subcutaneous, or oral) at a predetermined time before carrageenan injection (typically 30-60 minutes).
-
Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model
This model is used to study sub-chronic or chronic inflammatory pain and associated hypersensitivity.
Materials:
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats (200-250 g)
-
Parenteral administration supplies
-
Von Frey filaments (for mechanical allodynia)
-
Plantar test apparatus (for thermal hyperalgesia)
Protocol:
-
Animal Acclimatization and Baseline Testing: Acclimate animals and determine baseline nociceptive thresholds for mechanical and thermal stimuli for at least two days before CFA injection.
-
Induction of Inflammation: Under brief isoflurane anesthesia, inject 0.1 mL of CFA into the plantar surface of the right hind paw.
-
Development of Hypersensitivity: Allow 24-72 hours for the development of inflammation and pain hypersensitivity.
-
Post-CFA Baseline: Measure the post-CFA mechanical withdrawal threshold (MWT) and thermal withdrawal latency (TWL).
-
Compound Administration: Administer this compound or vehicle.
-
Nociceptive Testing: Assess MWT and TWL at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Mechanical Allodynia (Von Frey Test): Apply calibrated von Frey filaments to the plantar surface of the inflamed paw and record the filament force that causes a withdrawal response.
-
Thermal Hyperalgesia (Plantar Test): Apply a radiant heat source to the plantar surface of the inflamed paw and record the time taken for the animal to withdraw its paw.
-
-
Data Analysis: Compare the MWT and TWL between the vehicle and this compound-treated groups at each time point. Data can be expressed as the raw values or as a percentage of the maximum possible effect (%MPE).
Experimental Workflow: CFA-Induced Inflammatory Pain
Caption: Workflow for the CFA-Induced Inflammatory Pain Model.
Conclusion
This compound represents a promising therapeutic agent for inflammatory pain. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in established preclinical models of inflammatory pain. These models are crucial for further elucidating the analgesic and anti-inflammatory properties of this compound and for advancing its development as a novel, peripherally acting analgesic.
References
- 1. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 3. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Will peripherally restricted kappa-opioid receptor agonists (pKORAs) relieve pain with less opioid adverse effects and abuse potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Anti-exudative effects of opioid receptor agonists in a rat model of carrageenan-induced acute inflammation of the paw - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anrikefon Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anrikefon (also known as HSK21542) is a potent and selective peripherally restricted kappa opioid receptor (KOR) agonist.[1][2] Its primary mechanism of action involves the activation of KORs, which are G protein-coupled receptors, to suppress the activity of nociceptive neurons and reduce the transmission of pain and itch signals.[2] As a peripherally restricted agent, this compound is designed to minimize central nervous system (CNS) side effects, such as dysphoria, that can be associated with centrally acting KOR agonists.[2][3] Clinical studies have demonstrated its efficacy in treating postoperative pain and chronic kidney disease-associated pruritus.[3][4][5][6]
These application notes provide detailed protocols for in vitro and in vivo experimental designs to assess the efficacy of this compound. The described assays are designed to characterize its activity as a KOR agonist and to evaluate its potential therapeutic benefits in preclinical models of pain and pruritus.
In Vitro Efficacy Studies
Determination of KOR Agonist Activity using a cAMP Assay
Activation of KOR, a Gαi-coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the human KOR.
Experimental Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (CHO-hKOR) in DMEM/F-12 medium supplemented with 10% FBS, 2 mM L-glutamine, and appropriate selection antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed the CHO-hKOR cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Assay Procedure: a. Remove the culture medium from the wells and add 20 µL of the this compound serial dilutions or vehicle control. b. Add 20 µL of forskolin solution (final concentration of 10 µM) to all wells except the basal control wells. c. Incubate the plate at 37°C for 30 minutes. d. Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.[4][7][8]
-
Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Convert the raw assay signals for the this compound-treated samples to cAMP concentrations using the standard curve. c. Plot the percent inhibition of forskolin-stimulated cAMP production against the logarithm of this compound concentration. d. Calculate the EC50 value by fitting the data to a four-parameter logistic equation.
Data Presentation:
| Compound | EC50 (nM) for cAMP Inhibition |
| This compound | Value |
| Positive Control (e.g., U-50488) | Value |
Assessment of KOR-Mediated Calcium Mobilization
KOR activation can modulate intracellular calcium levels, often through the inhibition of voltage-gated calcium channels in sensory neurons.[5][9] In recombinant cell lines co-expressing KOR and a chimeric G-protein (e.g., Gαqi5), receptor activation can be engineered to induce a measurable increase in intracellular calcium.[10][11]
Experimental Protocol:
-
Cell Culture: Culture CHO cells stably co-expressing the human KOR and a chimeric Gαqi5 protein in DMEM/F-12 medium supplemented with 10% FBS, 2 mM L-glutamine, and selection antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well and incubate for 24 hours.
-
Fluorescent Dye Loading: a. Remove the culture medium and wash the cells with HBSS. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Compound Addition and Signal Detection: a. Prepare serial dilutions of this compound in HBSS. b. Place the plate in a fluorescence microplate reader equipped with an automated injection system. c. Establish a baseline fluorescence reading for each well. d. Inject the this compound dilutions or vehicle control into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: a. Determine the peak fluorescence response for each well after compound addition. b. Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence. c. Plot the change in fluorescence against the logarithm of this compound concentration. d. Calculate the EC50 value by fitting the data to a four-parameter logistic equation.
Data Presentation:
| Compound | EC50 (nM) for Calcium Mobilization |
| This compound | Value |
| Positive Control (e.g., Dynorphin A) | Value |
Signaling Pathway and Experimental Workflow Diagrams:
Caption: this compound activates the KOR, leading to Gαi-mediated inhibition of adenylyl cyclase and calcium channels.
Caption: General workflow for in vitro efficacy assays of this compound.
In Vivo Efficacy Studies
Postoperative Pain Model: Rat Plantar Incision
This model mimics human postoperative pain and is used to evaluate the analgesic efficacy of this compound.[1][3][6][12]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimation: Acclimate the rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
Surgical Procedure: a. Anesthetize the rat with isoflurane. b. Place the rat in a supine position and make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the heel. c. Suture the incision with two 5-0 silk sutures.
-
Drug Administration: Administer this compound or vehicle control via a relevant route (e.g., intravenous, subcutaneous) at a predetermined time point after surgery.
-
Postoperative Pain Assessment: a. At various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours), measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments. b. An increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an analgesic effect.
-
Data Analysis: a. Calculate the mean paw withdrawal threshold for each treatment group at each time point. b. Analyze the data using a two-way ANOVA followed by a post-hoc test to determine significant differences between treatment groups.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 2h post-dose |
| Vehicle | - | Value |
| This compound | Dose 1 | Value |
| This compound | Dose 2 | Value |
| This compound | Dose 3 | Value |
| Positive Control | Dose | Value |
Pruritus Model: Chloroquine-Induced Scratching in Mice
This model is used to evaluate the anti-pruritic (anti-itch) efficacy of this compound. Chloroquine is a known pruritogen that induces scratching behavior in mice.[13][14]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (20-25 g).
-
Acclimation: Acclimate the mice to individual observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control via a relevant route (e.g., intraperitoneal, subcutaneous) 30 minutes prior to the chloroquine injection.
-
Induction of Itch: a. Inject chloroquine (200 µg in 50 µL saline) subcutaneously into the nape of the neck.
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Behavioral Observation: a. Immediately after the chloroquine injection, place the mice back into the observation chambers. b. Videotape the mice for 30 minutes and count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the head and neck region.
-
Data Analysis: a. Calculate the total number of scratching bouts for each mouse over the 30-minute observation period. b. Analyze the data using a one-way ANOVA followed by a post-hoc test to determine significant differences between treatment groups.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Scratching Bouts in 30 min |
| Vehicle | - | Value |
| This compound | Dose 1 | Value |
| This compound | Dose 2 | Value |
| This compound | Dose 3 | Value |
| Positive Control | Dose | Value |
In Vivo Experimental Workflow Diagram:
References
- 1. Animal Models of Postoperative Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 2. Regulation of κ-Opioid Receptor Signaling in Peripheral Sensory Neurons In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Kappa Opioid Receptor Distribution and Function in Primary Afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdbneuro.com [mdbneuro.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Kappa-opioid receptor activation modulates Ca2+ currents and secretion in isolated neuroendocrine nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 11. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Model of Post-Incisional Pain for Efficacy Testing [aragen.com]
- 13. metris.nl [metris.nl]
- 14. Chloroquine-induced scratching is mediated by NO/cGMP pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Anrikefon Technical Support Center: Solubility and Formulation for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and formulation of Anrikefon (HSK21542) for in vivo studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is this compound and what is its mechanism of action?
This compound (also known as HSK21542) is a potent and selective peripheral kappa opioid receptor (KOR) agonist.[1] By activating KORs, this compound modulates downstream signaling pathways to suppress the activity of neurons that transmit pain and itch signals.[1] It is being investigated for postoperative pain and pruritus.[1]
Q2: I am having trouble dissolving this compound. What solvents should I use?
This compound, being a peptide-like molecule, can be challenging to dissolve directly in aqueous solutions. Its solubility is significantly higher in organic solvents. For this compound acetate, a solubility of up to 100 mg/mL has been reported in Dimethyl Sulfoxide (DMSO) with the aid of ultrasonication. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound.
For general guidance on solubilizing peptides with varying properties, please refer to the table below.
Q3: My this compound solution is cloudy or shows precipitation after adding it to my aqueous buffer. What should I do?
This is a common issue when diluting a concentrated stock of a hydrophobic compound (dissolved in an organic solvent) into an aqueous medium. Here are some troubleshooting steps:
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Use a Co-solvent System: A pre-formulated vehicle containing solubilizing agents is often necessary for in vivo studies. A commonly used formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS.
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Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the aqueous solution to the DMSO stock dropwise while vortexing.
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Sonication: Gentle sonication can help to disperse the compound and improve solubility.
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Warm the Solution: Gently warming the solution (e.g., to 37°C) may improve solubility, but be cautious of potential degradation of the compound.
-
Adjust pH: For peptide-like molecules, the pH of the solution can significantly impact solubility. Depending on the isoelectric point of this compound, adjusting the pH of the final solution may enhance its solubility.
Q4: What is a reliable formulation for in vivo administration of this compound?
A commonly used formulation for peptide-like compounds in preclinical in vivo studies involves a co-solvent system to ensure solubility and bioavailability. One such example is a vehicle consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.
Quantitative Data: Solubility
| Compound | Solvent | Solubility | Notes |
| This compound Acetate | DMSO | 100 mg/mL | Requires sonication; use fresh DMSO |
| This compound | Water | Poorly soluble (qualitative) | - |
| This compound | Ethanol | Sparingly soluble (qualitative) | - |
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL this compound Formulation for In Vivo Administration
This protocol provides a step-by-step guide for preparing a 2 mg/mL solution of this compound in a vehicle suitable for in vivo studies, based on a common co-solvent system.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
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Tween 80 (Polysorbate 80)
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Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
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Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Mixture:
-
In a sterile tube, combine the vehicle components in the following proportions (for 1 mL of vehicle):
-
300 µL PEG300
-
50 µL Tween 80
-
600 µL Sterile Saline or PBS
-
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound powder. For a final concentration of 2 mg/mL, you will need 2 mg of this compound for every 1 mL of the final formulation.
-
Dissolve the this compound powder in DMSO to create a concentrated stock solution. For example, dissolve 2 mg of this compound in 50 µL of DMSO. This will result in a 40 mg/mL stock solution.
-
Vortex and, if necessary, sonicate briefly to ensure complete dissolution.
-
-
Prepare the Final Formulation:
-
Add the this compound stock solution (e.g., 50 µL of the 40 mg/mL stock) to the pre-prepared vehicle mixture.
-
Vortex the final solution thoroughly until it is clear and homogenous.
-
-
Final Checks:
-
Visually inspect the solution for any precipitation or cloudiness.
-
If necessary, gently warm the solution or sonicate briefly to ensure complete dissolution.
-
The final formulation will have a composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates the KOR, leading to downstream signaling cascades that produce analgesia.
Experimental Workflow for this compound Formulation
Caption: Workflow for preparing this compound formulation for in vivo studies.
References
Common side effects of HSK21542 in animal research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HSK21542 in animal research.
Frequently Asked Questions (FAQs)
Q1: What is HSK21542 and what is its primary mechanism of action?
A1: HSK21542 is a peripherally-restricted kappa opioid receptor (KOR) agonist.[1][2][3] Its primary mechanism of action is to selectively bind to and activate KORs in the peripheral nervous system. This targeted action is designed to provide analgesic (pain relief) and antipruritic (anti-itch) effects without causing the central nervous system (CNS) side effects associated with traditional, centrally-acting opioids.[4][5]
Q2: What are the expected therapeutic effects of HSK21542 in animal models?
A2: In animal models, HSK21542 has demonstrated significant efficacy in reducing pain-related behaviors in models of inflammatory and neuropathic pain, such as the acetic acid-induced writhing test, hindpaw incision model, and chronic constriction injury (CCI) model.[6][5][7] It also shows potent antipruritic activity in itch models, for instance, the compound 48/80-induced itch model.[6][5][8]
Q3: What are the common side effects of HSK21542 observed in animal studies?
A3: Preclinical studies have indicated that HSK21542 has a favorable safety profile in animal models.[3][9] Due to its peripheral restriction, it is designed to avoid common CNS side effects of KOR agonists.[4][5] Animal studies have shown a weak ability to produce central antinociceptive effects in a hot-plate test and fewer effects on locomotor activity.[10][5][8] Furthermore, HSK21542 did not affect the respiratory rate in mice.[10][5][8]
Q4: Is there a potential for abuse or physical dependence with HSK21542?
A4: Preclinical evaluations in rats have suggested that HSK21542 has no abuse potential.[1] Studies, including intravenous self-administration, drug discrimination, and conditioned place preference, showed no evidence of positive reinforcing effects.[1] Additionally, no spontaneous or naloxone-precipitated withdrawal symptoms were observed after chronic administration, indicating a low potential for physical dependence.[1]
Q5: What is known about the reproductive and developmental toxicity of HSK21542 from animal studies?
A5: Reproductive and developmental toxicity assessments in rats and rabbits have shown that HSK21542 has a favorable safety profile with only minor effects on embryo-fetal development.[3][9] No effects on male and female fertility or early embryonic development were observed in rats. In rabbits, no teratogenic risk was identified, with only a minor impact on bone ossification in fetuses at high doses.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Sedation or Altered Locomotor Activity | Although HSK21542 is peripherally restricted, individual animal sensitivity or excessively high dosage might lead to unforeseen CNS-like effects. A 0.4 mg/kg dose did not affect locomotor activity in mice.[4] | 1. Verify Dosage: Double-check all calculations and the concentration of the dosing solution. 2. Review Administration Protocol: Ensure the route and speed of administration are as per the established protocol. 3. Lower the Dose: Consider performing a dose-response study to determine the minimal effective dose without observable sedative effects. 4. Control for Environmental Factors: Ensure that the testing environment is free from stressors that could influence activity levels. |
| Lack of Analgesic or Antipruritic Efficacy | Several factors can contribute to a lack of efficacy, including improper dosage, administration issues, or model-specific resistance. | 1. Confirm Drug Potency: Ensure the compound has been stored correctly and has not degraded. 2. Optimize Dosing Regimen: The timing of administration relative to the noxious stimulus is critical. Review literature for optimal pre-treatment times for your specific model. 3. Validate Animal Model: Confirm that the chosen animal model is appropriate for evaluating KOR-mediated analgesia or antipruritus. 4. Consider Pharmacokinetics: HSK21542 is primarily excreted by the kidney.[9] Ensure renal function is not compromised in your animal model, as this could alter drug exposure. |
| Inconsistent Results Between Animals | Biological variability is inherent in animal research. However, significant inconsistencies may point to procedural issues. | 1. Standardize Procedures: Ensure all experimental procedures, including animal handling, drug administration, and behavioral scoring, are highly standardized across all animals and experimenters. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. 3. Control for Animal Characteristics: Factors such as age, sex, and strain can influence drug response. Ensure these are consistent within and between experimental groups. |
Data from Animal Studies
Table 1: Summary of Preclinical Safety Findings for HSK21542
| Safety Parameter | Animal Model | Key Findings | Citation |
| Central Nervous System (CNS) Effects | Mice | Low dose (0.4 mg/kg) did not affect locomotor activity. No change in respiratory rate at 2.0 mg/kg. | [4] |
| Abuse Potential | Rats | No behavioral evidence of positive reinforcing effects, rewarding effects, or physical dependence. | [1] |
| Reproductive & Developmental Toxicity | Rats & Rabbits | Favorable safety profile with minor effects on embryo-fetal development (incomplete ossification at high doses). No impact on fertility. | [3][9] |
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test for Analgesia in Mice
This protocol is a standard method for evaluating peripheral analgesic activity.
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Animals: Male and female mice are used.
-
Acclimation: Animals are acclimated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: HSK21542, vehicle control, or a positive control (e.g., morphine) is administered, typically via intravenous (IV) or subcutaneous (SC) injection.
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Induction of Writhing: A solution of acetic acid (commonly 0.6% in saline) is injected intraperitoneally (IP) at a volume of 10 mL/kg. This is typically done 15-30 minutes after drug administration.
-
Observation: Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, usually 15-20 minutes.
-
Data Analysis: The total number of writhes in the drug-treated groups is compared to the vehicle control group. The percentage of inhibition is calculated.
Protocol 2: Assessment of Abuse Potential via Intravenous Self-Administration in Rats
This protocol assesses the reinforcing effects of a drug, a key indicator of abuse potential.
-
Animals: Male rats are commonly used.
-
Surgical Preparation: Rats are surgically implanted with an intravenous catheter, typically in the jugular vein.
-
Training: Rats are trained to self-administer a known drug of abuse, such as remifentanil, by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of the drug.
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Substitution Phase: Once a stable baseline of self-administration is established, the training drug is replaced with saline to extinguish the lever-pressing behavior.
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HSK21542 Testing: HSK21542 is then substituted for saline at various doses. The number of lever presses for HSK21542 is compared to the number of presses for saline and the original training drug.
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Data Analysis: A significant increase in lever pressing for HSK21542 compared to saline would suggest a positive reinforcing effect and potential for abuse. Preclinical studies showed HSK21542 did not have a positive reinforcing effect.[1]
Visualizations
Caption: Mechanism of HSK21542 as a peripheral KOR agonist.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Preclinical evaluation of abuse potential of the peripherally-restricted kappa opioid receptor agonist HSK21542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anrikefon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 7. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasp-pain.org [iasp-pain.org]
Anrikefon Technical Support Center: Mitigating Dizziness in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate dizziness as a side effect of Anrikefon (HSK21542) during clinical and preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced dizziness?
A1: this compound is a peripherally restricted kappa opioid receptor (KOR) agonist.[1][2] While designed to limit central nervous system (CNS) penetration, dizziness, a common side effect of KOR agonists, has been reported as a mild to moderate adverse event in clinical trials.[3][4] The exact mechanism for dizziness from a peripherally restricted KOR agonist is not fully elucidated. However, several hypotheses can be considered for investigation:
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Minimal CNS Penetration at Higher Doses: Despite its peripheral restriction, higher concentrations of this compound could potentially cross the blood-brain barrier and interact with KORs in the CNS, which are known to cause dizziness and other aversive effects.[5][6]
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Peripheral KOR Activation Affecting Vestibular or Vascular Function: Activation of KORs in the periphery could potentially influence vascular tone or have an indirect effect on the vestibular system, leading to sensations of dizziness.
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Off-Target Effects: Although this compound is selective for KORs, the possibility of off-target interactions at therapeutic concentrations should be considered in preclinical assessments.
Q2: What are the initial steps to manage dizziness observed in study participants?
A2: Initial management should be conservative and focus on patient safety and symptomatic relief. Recommended immediate actions include:
-
Have the participant lie down in a comfortable position.
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Ensure adequate hydration.
-
Advise the participant to avoid sudden changes in posture, such as rising quickly from a sitting or lying position.[7]
-
Monitor vital signs, with particular attention to blood pressure and heart rate, to rule out orthostatic hypotension.
Q3: Are there any known drug-drug interactions that could exacerbate dizziness with this compound?
A3: While specific drug-drug interaction studies for this compound are not extensively published, caution is advised when co-administering with other agents known to cause dizziness. These may include, but are not limited to, antihypertensives, anticonvulsants, antidepressants, and other opioids.[8] Researchers should maintain a detailed record of all concomitant medications for any participant experiencing dizziness.
Troubleshooting Guide: Investigating and Mitigating Dizziness
This guide provides a structured approach for researchers to investigate and manage dizziness as a reported adverse event in this compound studies.
Phase 1: Initial Assessment and Characterization
If a participant reports dizziness, a systematic initial assessment is crucial. The following table outlines the key data points to collect.
| Data Point | Description | Rationale |
| Onset and Duration | Time of dizziness onset relative to this compound administration and total duration of the sensation. | To establish a temporal relationship between drug exposure and the adverse event. |
| Severity | Participant's subjective rating of dizziness severity (e.g., on a scale of 1-10). | To quantify the intensity of the side effect and monitor changes over time. |
| Associated Symptoms | Presence of other symptoms such as nausea, vomiting, vertigo, or changes in hearing or vision. | To differentiate between general dizziness and more specific vestibular or neurological syndromes. |
| Positional Component | Whether dizziness is exacerbated by changes in position (e.g., standing up, turning the head). | To identify potential orthostatic hypotension or benign paroxysmal positional vertigo (BPPV). |
| Concomitant Medications | A complete list of all other medications, supplements, and dietary products the participant is taking. | To assess for potential drug-drug interactions that may contribute to dizziness. |
| Vital Signs | Blood pressure and heart rate measured in both supine and standing positions. | To objectively assess for orthostatic hypotension. |
Phase 2: Experimental Protocols for Further Investigation
Should dizziness persist or be reported in a significant portion of the study population, more detailed experimental investigation may be warranted.
Experimental Protocol 1: Standardized Assessment of Dizziness
-
Objective: To quantitatively assess the severity and impact of dizziness.
-
Methodology:
-
Administer the Dizziness Handicap Inventory (DHI), a 25-item self-assessment questionnaire, at baseline and at scheduled follow-up visits.
-
Utilize a Visual Analog Scale (VAS) for Dizziness for real-time reporting of dizziness severity in the hours following this compound administration.
-
Conduct baseline and post-dosing assessments of balance using standardized tests such as the Romberg test or the Timed Up and Go (TUG) test.
-
Experimental Protocol 2: Dose-Response Relationship Analysis
-
Objective: To determine if the incidence and severity of dizziness are dose-dependent.
-
Methodology:
-
In preclinical models, administer escalating doses of this compound and observe for behavioral correlates of dizziness or vestibular dysfunction.
-
In clinical trials, if ethically and scientifically justified, a dose-escalation study design can be employed, with careful monitoring for the first occurrence and severity of dizziness at each dose level.
-
Analyze the pharmacokinetic-pharmacodynamic (PK/PD) relationship between this compound plasma concentrations and the incidence/severity of dizziness.
-
Phase 3: Mitigation Strategies
Based on the findings from the investigational phases, the following mitigation strategies can be explored.
| Mitigation Strategy | Description | Rationale |
| Dose Titration | For multi-dose studies, consider starting with a lower dose of this compound and gradually titrating up to the target therapeutic dose. | To allow for physiological adaptation to the medication and potentially reduce the incidence of acute side effects. |
| Hydration Protocol | Ensure all study participants are adequately hydrated before and after this compound administration. | Dehydration can be a contributing factor to dizziness and orthostatic hypotension.[9] |
| Patient Counseling | Advise participants on techniques to minimize dizziness, such as slow positional changes. | To empower participants with behavioral strategies to manage mild dizziness.[7] |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound and hypothesized pathway for dizziness.
Experimental Workflow
Caption: Experimental workflow for investigating and mitigating this compound-induced dizziness.
References
- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. How Do Kappa Opioid Receptor Agonists Work? For Pain, Uses, Side Effects [rxlist.com]
- 4. Global Trials Focus - June - July 2025 - International Society of Nephrology [theisn.org]
- 5. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bhf.org.uk [bhf.org.uk]
- 8. Vertigo/dizziness as a Drugs’ adverse reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to get rid of dizziness: Medications and remedies [medicalnewstoday.com]
Optimizing Anrikefon dosage to reduce nausea
Technical Support Center: Anrikefon
Topic: Optimizing this compound Dosage to Reduce Nausea
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing and optimizing the dosage of this compound to mitigate the common side effect of nausea.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of this compound-induced nausea?
A1: this compound is a selective, peripherally restricted kappa opioid receptor (KOR) agonist. While its therapeutic effects for conditions like chronic kidney disease-associated pruritus are mediated by activating peripheral KORs, this compound can also interact with KORs in the central nervous system, specifically within the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1][2] Activation of these central receptors is believed to be a primary contributor to nausea and vomiting.[2][3] Additionally, effects on the gastrointestinal tract, another area with KOR expression, may also play a role.[3]
Q2: What are the recommended starting points for dose-response studies aimed at minimizing nausea?
A2: For preclinical studies, it is crucial to establish a therapeutic window by correlating plasma concentration with both efficacy and the incidence of nausea. We recommend a dose-escalation study design. Based on preliminary data, starting doses in rodent models could begin at 0.1 µg/kg and escalate to determine the minimal effective dose for the therapeutic target and the threshold dose for nausea-like behaviors (e.g., pica). For clinical trials, a starting dose of 0.3 µg/kg has been used.[4] Dose optimization should be a key objective, potentially exploring lower doses or alternative schedules to maintain efficacy while improving tolerability.[5][6]
Q3: Are there known biomarkers that can predict a subject's susceptibility to this compound-induced nausea?
A3: Currently, there are no validated biomarkers specifically for this compound-induced nausea. However, general risk factors for chemotherapy-induced nausea and vomiting (CINV) may be relevant. These include female gender, younger age, history of motion sickness, and low alcohol consumption. Researchers should consider collecting data on these variables to perform exploratory analyses. Future research could investigate genetic polymorphisms in opioid receptors or associated signaling pathways as potential predictive biomarkers.
Q4: What alternative dosing schedules have been explored to mitigate nausea?
A4: While a standard thrice-weekly intravenous administration has been used in clinical trials[4], several alternative strategies could be investigated to manage nausea:
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Split Dosing: Administering the total dose in two smaller, separated doses within a short time frame may keep plasma concentrations below the nausea threshold.
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Slower Infusion Rate: Extending the infusion time can lower the maximum plasma concentration (Cmax), which is often linked to acute side effects.
-
Prophylactic Antiemetics: Co-administration with antiemetic agents, such as 5-HT3 receptor antagonists (e.g., ondansetron) or neurokinin-1 (NK1) receptor antagonists, is a standard approach for managing treatment-induced nausea.[7][8]
Troubleshooting Guides
Problem 1: High inter-individual variability in nausea at a given dose.
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Possible Causes:
-
Genetic differences in kappa opioid receptor expression or sensitivity.
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Variations in drug metabolism leading to different plasma exposures.
-
Presence of co-morbidities or concomitant medications influencing drug disposition or side effect perception.
-
-
Solutions:
-
Implement Pharmacokinetic (PK) Sampling: Collect sparse or intensive PK samples to correlate individual drug exposure (AUC and Cmax) with nausea scores. This can help determine if variability is exposure-driven.[9]
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Stratify by Demographics: Analyze data by stratifying subjects based on known risk factors for nausea (age, sex, etc.) to identify susceptible populations.
-
Conduct Exploratory Genetic Analysis: If feasible, genotype subjects for polymorphisms in genes related to KORs and drug metabolism pathways.
-
Problem 2: Loss of therapeutic efficacy when the this compound dose is reduced to control nausea.
-
Possible Causes:
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The therapeutic and side-effect thresholds are very close, resulting in a narrow therapeutic window.
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The dose reduction brings the plasma concentration below the minimum effective concentration (MEC) for the desired therapeutic effect.
-
-
Solutions:
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to precisely define the exposure-response relationship for both efficacy and nausea.[10][11] This allows for in-silico simulation of different dosing regimens to find an optimal balance.
-
Combination Therapy: Investigate combining a lower, better-tolerated dose of this compound with another agent that has a different mechanism of action for the target indication. This may achieve a synergistic therapeutic effect without increasing nausea.
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Optimize Dosing Schedule: As mentioned in the FAQs, explore alternative schedules like split dosing that might maintain therapeutic coverage (Time > MEC) while avoiding high peak concentrations (Cmax) that trigger nausea.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Preclinical Model
| Dose Group (µg/kg) | Mean Cmax (ng/mL) | Mean AUC (ng·h/mL) | Efficacy Endpoint (% Inhibition) | Nausea Score (Mean ± SD) |
| Vehicle Control | 0 | 0 | 0% | 0.5 ± 0.2 |
| 0.1 | 1.2 | 4.8 | 25% | 0.8 ± 0.3 |
| 0.3 | 3.5 | 14.2 | 55% | 1.5 ± 0.6 |
| 1.0 | 11.8 | 47.5 | 85% | 4.2 ± 1.1 |
| 3.0 | 35.1 | 140.8 | 88% | 7.9 ± 1.5 |
Nausea scored on a 0-10 scale based on pica behavior.
Table 2: Hypothetical Pharmacokinetic Parameters at Different Infusion Rates
| Dose (0.3 µg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Incidence of Nausea |
| 30-min Infusion | 3.5 | 30 | 14.2 | 35% |
| 60-min Infusion | 2.1 | 60 | 14.1 | 22% |
| 120-min Infusion | 1.2 | 120 | 14.3 | 14% |
Experimental Protocols
Protocol 1: Preclinical Assessment of Nausea-like Behavior (Pica Model)
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Objective: To determine the dose-dependent effect of this compound on inducing pica (the consumption of non-nutritive substances, like kaolin clay), a surrogate for nausea in rats.
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Methodology:
-
Acclimation: House male Wistar rats individually and acclimate them to the presence of two food jars: one with standard chow and one with kaolin clay.
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Baseline Measurement: For 3 days prior to dosing, measure daily consumption of both chow and kaolin to establish a baseline.
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Dosing: On the test day, administer this compound or vehicle control via the intended clinical route (e.g., intravenous). Use a dose-escalation design (e.g., 0.1, 0.3, 1.0, 3.0 µg/kg).
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Data Collection: Over the next 24 hours, measure the consumption of kaolin and chow. A significant increase in kaolin consumption relative to the vehicle group is indicative of pica.
-
Analysis: Analyze the data using ANOVA followed by a post-hoc test to compare kaolin consumption across dose groups.
-
Protocol 2: PK/PD Modeling to Correlate this compound Exposure with Nausea
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Objective: To build a mathematical model that links this compound plasma concentrations to the probability and severity of nausea.
-
Methodology:
-
Study Design: In a clinical study, administer different doses of this compound. Collect PK samples at multiple time points (e.g., pre-dose, mid-infusion, end of infusion, and several points post-infusion).
-
Nausea Assessment: At each PK time point, have subjects rate their nausea severity using a validated scale, such as a Visual Analog Scale (VAS) from 0 (no nausea) to 100 (worst possible nausea).
-
PK Analysis: Analyze plasma samples to determine this compound concentrations. Use software like NONMEM or R to fit the concentration-time data to a compartmental PK model and estimate individual PK parameters (e.g., clearance, volume of distribution).
-
PD Modeling: Link the predicted individual plasma concentrations from the PK model to the nausea scores. A logistic regression or ordered categorical model can be used to model the probability of experiencing a certain level of nausea as a function of drug concentration.[12]
-
Simulation: Use the final PK/PD model to simulate the expected incidence and severity of nausea for various untested dosing regimens (e.g., lower doses, slower infusions) to identify an optimized schedule for prospective testing.
-
Visualizations
Caption: this compound's dual signaling pathways for therapeutic vs. side effects.
Caption: Experimental workflow for this compound dose optimization.
Caption: Decision tree for troubleshooting this compound-induced nausea.
References
- 1. ajmc.com [ajmc.com]
- 2. uspharmacist.com [uspharmacist.com]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 6. Dose optimization during drug development: whether and when to optimize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research trends on chemotherapy induced nausea and vomiting: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. simulations-plus.com [simulations-plus.com]
- 10. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 11. Pharmacokinetics-Pharmacodynamics Modeling for Evaluating Drug-Drug Interactions in Polypharmacy: Development and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exposure–response modeling for nausea incidence for cotadutide using a Markov modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Anrikefon
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Anrikefon's poor oral bioavailability in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (also known as HSK21542) is a potent and selective peripherally restricted kappa opioid receptor (KOR) agonist.[1][2] Its therapeutic potential lies in its ability to provide analgesia and relieve itching without the central nervous system side effects associated with traditional opioids.[1][2][3][4] The primary concern with oral administration of this compound stems from its peptide-like structure, which typically results in poor oral bioavailability.[5] This is due to several factors, including enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium. Clinical trials have utilized intravenous administration, which bypasses these absorption barriers, highlighting the challenges of oral delivery.[6][7]
Q2: What are the primary physicochemical properties of this compound that likely contribute to its poor oral absorption?
A2: While specific public data on this compound's solubility and permeability (BCS classification) is limited, its chemical structure, described in patent literature, suggests it possesses characteristics common to peptides that hinder oral absorption.[8] These likely include:
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High Molecular Weight: Peptide-like molecules are often large, which restricts their ability to pass through the intestinal barrier.
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Hydrophilicity: While some degree of water solubility is necessary, high hydrophilicity can prevent efficient partitioning into and across the lipid membranes of intestinal cells.
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Susceptibility to Enzymatic Degradation: Peptidases and proteases in the stomach and small intestine can rapidly break down peptide-based drugs before they can be absorbed.[9]
Q3: What are the main formulation strategies to consider for improving the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to protect this compound from degradation and enhance its absorption:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of poorly soluble drugs.
-
Nanoparticulate Systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from enzymatic degradation and facilitate its transport across the intestinal mucosa.
-
Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.
Q4: Can chemical modification of this compound improve its oral bioavailability?
A4: Yes, a prodrug approach is a viable strategy. This involves chemically modifying the this compound molecule to create a more absorbable precursor that is converted back to the active drug in the body. This can be designed to improve lipophilicity for better membrane permeation or to mask sites susceptible to enzymatic cleavage.
Q5: What in vitro models are suitable for screening different oral formulations of this compound?
A5: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[10][11][12][13] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. It can be used to assess the permeability of different this compound formulations and to investigate the potential for active transport or efflux.[10][11][12][13]
Troubleshooting Guides
Issue 1: Low Permeability in Caco-2 Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Inherent Poor Permeability of this compound | Evaluate formulations with permeation enhancers. | Permeation enhancers can transiently open the tight junctions between intestinal cells or fluidize the cell membrane, facilitating drug transport. |
| Efflux by P-glycoprotein (P-gp) or other transporters | Co-incubate with known P-gp inhibitors (e.g., verapamil) in the Caco-2 assay. | If permeability increases in the presence of an inhibitor, it indicates that this compound is a substrate for that efflux pump. Formulation strategies can then be designed to bypass or inhibit this efflux.[10] |
| Low Aqueous Solubility Limiting Transport | Utilize enabling formulations such as solid dispersions or lipid-based systems. | Improving the concentration of dissolved this compound at the apical side of the Caco-2 monolayer can increase the driving force for permeation. |
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Food Effects | Conduct pharmacokinetic studies in both fasted and fed animal models. | The presence of food can significantly alter the GI environment (pH, motility, bile secretion), which can impact the dissolution and absorption of the formulation. |
| Pre-systemic Metabolism (First-Pass Effect) | Characterize the metabolic profile of this compound using liver microsomes or hepatocytes. | Identifying the primary metabolizing enzymes (e.g., cytochrome P450s) can help in designing strategies to reduce first-pass metabolism, such as co-administration with an inhibitor or developing a prodrug that is less susceptible to metabolism.[14][15][16] |
| Formulation Instability in the GI Tract | Assess the stability of the formulation in simulated gastric and intestinal fluids. | The formulation must be robust enough to protect this compound from the harsh pH and enzymatic conditions of the stomach and intestine to ensure consistent drug release and absorption. |
Data Presentation
Table 1: Hypothetical In Vitro Permeability of this compound Formulations
Disclaimer: The following data is illustrative and intended to demonstrate how to present experimental results. Actual values would need to be determined experimentally.
| Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound (unformulated) | 0.5 | 5.2 |
| This compound with Permeation Enhancer | 2.1 | 4.8 |
| This compound in Lipid-Based Nanoparticles | 4.5 | 1.8 |
| This compound Solid Dispersion | 3.2 | 2.5 |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of Oral this compound Formulations in Rats
Disclaimer: The following data is illustrative and intended to demonstrate how to present experimental results. Actual values would need to be determined experimentally.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
| This compound (oral solution) | 10 | 15 | 0.5 | 45 | <1 |
| This compound in Lipid-Based Nanoparticles | 10 | 120 | 2.0 | 750 | 15 |
| This compound Solid Dispersion | 10 | 95 | 1.5 | 620 | 12 |
| This compound (IV) | 1 | 500 | 0.1 | 500 | 100 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
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Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
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Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Permeability Study (Apical to Basolateral - A to B):
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The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with transport buffer.
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The this compound formulation is added to the apical chamber.
-
Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
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The concentration of this compound in the samples is quantified by LC-MS/MS.
-
-
Permeability Study (Basolateral to Apical - B to A):
-
The procedure is repeated, but the this compound formulation is added to the basolateral chamber, and samples are collected from the apical chamber. This is done to determine the efflux ratio.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
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Animal Model: Male Sprague-Dawley rats are used. Animals are fasted overnight before dosing.
-
Dosing:
-
Oral Administration: A specific dose of the this compound formulation is administered by oral gavage.
-
Intravenous Administration: A separate group of rats receives an intravenous dose of this compound solution to determine the absolute oral bioavailability.
-
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using non-compartmental analysis software. Oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Signaling pathway of this compound via the peripheral kappa opioid receptor.
Caption: Workflow for developing and evaluating oral formulations of this compound.
Caption: Logical relationship between the problem and solutions for this compound's bioavailability.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Population pharmacokinetic modeling and exposure-response analysis of this compound: insights and implications in clinical analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Safety and effectiveness of HSK21542 for hemodialysis patients: a multiple ascending dose study [frontiersin.org]
- 7. Safety and effectiveness of HSK21542 for hemodialysis patients: a multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of drug permeation across Caco-2 monolayer: implication for predicting in vivo drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 15. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Anrikefon variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anrikefon. The information is designed to address potential variability in experimental results and offer solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also known as HSK21542, is a potent and selective peripheral kappa opioid receptor (KOR) agonist.[1] It is designed to block pain and itch signals by activating KORs, which are involved in regulating the reward system and do not cause respiratory depression, a common side effect of mu-opioid receptor agonists.[2]
Q2: What are the primary applications of this compound in research?
This compound is primarily investigated for its analgesic and anti-pruritic properties. In clinical settings, it has been evaluated for the treatment of postoperative pain and pruritus in patients undergoing hemodialysis.[2][3] In a laboratory setting, it is a valuable tool for studying the role of peripheral KORs in various physiological and pathological processes.
Q3: How should this compound be stored to ensure stability?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -80°C. Avoid repeated freeze-thaw cycles to minimize degradation and ensure consistent experimental outcomes.
Q4: What are the known covariates that can influence this compound's pharmacokinetic profile in clinical studies?
Population pharmacokinetic modeling has identified several covariates that can affect this compound's clearance, including creatinine clearance, total bilirubin, albumin, aspartate transaminase, and age.[1] While these are clinical parameters, they highlight the importance of considering metabolic and protein-binding factors in experimental models.
Troubleshooting Guide
Issue 1: High Variability in Dose-Response Assays
Q: We are observing significant well-to-well and day-to-day variability in our cell-based dose-response assays with this compound. What are the potential causes and solutions?
A: High variability in dose-response assays is a common issue. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Reagent Preparation and Storage | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure proper storage of stock solutions to prevent degradation. |
| Assay Protocol Inconsistency | Standardize all steps of the assay protocol, including incubation times, temperatures, and reagent volumes. Use automated liquid handlers if available to minimize human error. |
| Inadequate Mixing | Ensure thorough mixing of this compound in the assay medium before adding it to the cells. |
| Edge Effects in Assay Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or water. |
The following diagram illustrates a systematic approach to troubleshooting variability in dose-response assays.
Issue 2: Lower than Expected Potency of this compound
Q: The calculated EC50 value for this compound in our signaling assay is significantly higher (lower potency) than reported values. What could be causing this discrepancy?
A: A decrease in observed potency can stem from several factors related to the compound, the experimental system, or the assay itself.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Verify the integrity of your this compound stock. If possible, compare its performance to a new, unopened vial. Consider analyzing the stock solution by HPLC to confirm its concentration and purity. |
| High Protein Concentration in Media | This compound may bind to proteins in the cell culture media (e.g., FBS), reducing its free concentration. Perform assays in serum-free media or a low-protein buffer to determine if this is a contributing factor. |
| Low KOR Expression in Cells | Confirm the expression level of the kappa opioid receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. Low receptor density will shift the dose-response curve to the right. |
| Signal Transduction Crosstalk | Investigate if other signaling pathways are activated in your cells that could be dampening the KOR-mediated response. |
The diagram below illustrates a simplified, hypothetical signaling pathway for this compound-mediated KOR activation, which can be a reference for identifying potential points of experimental failure.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the kappa opioid receptor.
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Prepare Cell Membranes: Homogenize cells expressing KOR in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Set up Binding Reaction: In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [³H]-diprenorphine)
-
Increasing concentrations of unlabeled this compound (for competition)
-
Cell membrane preparation
-
-
Incubate: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Separate Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure Radioactivity: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the Ki value.
Protocol 2: cAMP Accumulation Assay
This assay measures the functional consequence of KOR activation by this compound, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.
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Cell Culture: Plate KOR-expressing cells in a 96-well plate and grow to 80-90% confluency.
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Pre-treatment: Wash the cells with serum-free media and then pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add increasing concentrations of this compound to the wells, followed immediately by a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).
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Incubate: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate expected outcomes and potential variability.
Table 1: this compound Binding Affinity (Ki) at KOR
| Experiment | Ki (nM) | Hill Slope |
| Expected Range | 0.5 - 2.0 | 0.9 - 1.1 |
| Troubleshooting Example (High Ki) | 15.8 | 0.7 |
A high Ki and shallow Hill slope may indicate compound degradation or issues with the assay buffer.
Table 2: this compound Functional Potency (EC50) in cAMP Assay
| Cell Condition | EC50 (nM) | Maximal Inhibition (%) |
| Low Passage, Serum-Free | 5.2 | 95% |
| High Passage, Serum-Free | 12.1 | 88% |
| Low Passage, 10% FBS | 25.6 | 92% |
This table illustrates the impact of cell passage number and serum proteins on the observed potency of this compound.
References
- 1. Population pharmacokinetic modeling and exposure-response analysis of this compound: insights and implications in clinical analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anrikefon (HSK21542) Efficacy in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Anrikefon (HSK21542), a peripheral kappa opioid receptor (KOR) agonist, in animal models. The following information is intended to help address specific issues that may arise during in vivo experiments, with a focus on the potential impact of anesthesia on this compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: My this compound (HSK21542) treatment is showing lower than expected efficacy in my pain model. Could the anesthetic I used for surgery be the cause?
A1: Yes, the choice of anesthetic could potentially influence the analgesic efficacy of this compound. While direct studies on this compound's interaction with various anesthetics are limited, evidence from other kappa opioid receptor (KOR) agonists suggests potential interactions.
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Isoflurane: Inhaled anesthetics like isoflurane have been shown to modulate opioid receptors. At high concentrations, isoflurane may decrease the number of available kappa opioid receptors in the brain, while at lower concentrations, it could increase their binding in the spinal cord.[1] This suggests that the timing and concentration of isoflurane exposure relative to this compound administration could impact its effectiveness. A study in chickens demonstrated that a KOR agonist decreased the minimum anesthetic concentration (MAC) of isoflurane, indicating a synergistic relationship.[2]
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Ketamine: Ketamine, an anesthetic with analgesic properties, has been shown to interact with opioid receptors, including acting as a kappa opioid agonist.[3][4] This could lead to additive or synergistic effects when co-administered with this compound, potentially complicating the interpretation of its standalone efficacy.
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Pentobarbital: There is currently limited direct evidence on the interaction between pentobarbital and KOR agonists like this compound. However, studies have shown that pentobarbital can interact with morphine, a mu-opioid agonist, and the nature of this interaction can depend on the depth of anesthesia.[5]
Troubleshooting Tip: If you suspect anesthetic interference, consider the following:
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Allow for a sufficient washout period between the cessation of anesthesia and the administration of this compound for behavioral testing.
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If possible, use a consistent anesthetic regimen across all experimental groups.
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Consider using a lower concentration of isoflurane if it is the anesthetic of choice.
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Be cautious when interpreting results if ketamine is used as a primary anesthetic due to its own opioid receptor activity.
Q2: I am not observing a dose-dependent analgesic effect with this compound. What could be the issue?
A2: Several factors could contribute to a lack of a clear dose-response relationship.
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Anesthetic Interference: As discussed in Q1, the type and dose of anesthetic could be a confounding factor.
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"Ceiling Effect": this compound, as a KOR agonist, may exhibit a ceiling effect for analgesia, where increasing the dose beyond a certain point does not produce a greater analgesic response.
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Pain Model Specificity: The analgesic efficacy of this compound can vary depending on the pain model used. Preclinical studies have shown efficacy in inflammatory, postoperative, and neuropathic pain models.[6][7][8][9] Ensure the chosen model is appropriate for evaluating a peripherally acting KOR agonist.
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Route and Timing of Administration: The pharmacokinetics of this compound will influence its efficacy. Ensure the route of administration and the timing of behavioral testing are consistent and optimized for the specific animal model.
Troubleshooting Tip:
-
Review the detailed experimental protocols from published preclinical studies on this compound to ensure your methodology is aligned.
-
Conduct a pilot dose-response study with wider dose intervals to identify the effective dose range in your specific model.
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Consider the possibility of a ceiling effect and include appropriate positive and negative controls in your experimental design.
Q3: Can I use this compound in combination with other analgesics?
A3: While there is limited preclinical data on co-administering this compound with other analgesics, clinical studies in postoperative pain have explored its use in a multimodal analgesia regimen.[10] Caution should be exercised when combining this compound with other opioids or anesthetics with opioid activity (e.g., ketamine) due to the potential for complex interactions at the receptor level.[3][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in Analgesic Response | Inconsistent anesthetic protocol between animals. | Standardize the anesthetic agent, dose, and duration of exposure for all subjects. |
| Stress-induced analgesia from handling or procedures. | Acclimatize animals to the experimental setup and handling procedures to minimize stress. | |
| Inconsistent drug administration (e.g., IV, IP). | Ensure proper training in the chosen administration technique to guarantee accurate dosing. | |
| Unexpected Sedation or Motor Impairment | Potential central nervous system (CNS) effects at high doses. | Although this compound is peripherally restricted, high doses could potentially lead to off-target effects.[10] Review your dosing and compare it with published effective dose ranges. |
| Interaction with residual anesthetic. | Increase the washout period between anesthesia and behavioral assessment. | |
| Lack of Efficacy in a Neuropathic Pain Model | Insufficient drug concentration at peripheral nerve terminals. | Consider alternative routes of administration or formulation to enhance peripheral targeting. |
| Pain modality not mediated by peripheral kappa opioid receptors. | Evaluate the specific mechanisms of your neuropathic pain model to ensure it is appropriate for a peripherally acting KOR agonist. |
Data Presentation
Table 1: Efficacy of this compound in a Mouse Model of Inflammatory Pain (Acetic Acid-Induced Writhing)
| Treatment Group | Dose (mg/kg, IV) | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle | - | 50.2 ± 3.4 | - |
| This compound | 0.03 | 36.4 ± 4.1 | 27.5 |
| This compound | 0.1 | 23.5 ± 2.9 | 53.2 |
| This compound | 0.3 | 13.2 ± 2.1 | 73.7 |
| This compound | 1 | 0.1 ± 0.1 | 99.8 |
| This compound | 3 | 0.0 ± 0.0 | 100 |
| CR845 | 0.1 | 29.8 ± 3.7 | 40.6 |
| CR845 | 0.3 | 15.1 ± 2.5 | 69.9 |
| CR845 | 1 | 2.3 ± 0.8 | 95.4 |
*p < 0.05, **p < 0.01 vs. Vehicle. Data adapted from Wang et al., 2021.[6]
Table 2: Efficacy of this compound in a Rat Model of Postoperative Pain (Hindpaw Incision)
| Treatment Group | Dose (mg/kg, IV) | Paw Withdrawal Threshold (g, Mean ± SEM) at 2h post-drug |
| Sham | - | 15.0 ± 0.0 |
| Vehicle | - | 1.8 ± 0.4 |
| This compound | 1 | 6.8 ± 1.1 |
| This compound | 3 | 10.2 ± 1.5 |
| This compound | 10 | 14.8 ± 0.2 |
| CR845 | 1 | 7.5 ± 1.3 |
| CR845 | 3 | 11.5 ± 1.6 |
| CR845 | 10 | 15.0 ± 0.0 |
**p < 0.01 vs. Vehicle. Data adapted from Wang et al., 2021.[6]
Experimental Protocols
1. Acetic Acid-Induced Writhing in Mice
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Animals: Male ICR mice (18-22 g).
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Procedure:
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Mice are habituated to the testing environment.
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This compound, vehicle, or a positive control is administered intravenously (IV).
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After a predetermined time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (IP) at a volume of 10 mL/kg.
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Immediately after the acetic acid injection, the number of writhes (a specific arching of the back, extension of the hind limbs, and contraction of the abdominal musculature) is counted for a 15-minute period.
-
-
Endpoint: The total number of writhes is recorded, and the percentage of inhibition is calculated relative to the vehicle-treated group.[6]
2. Hindpaw Incision Model in Rats
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Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
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Rats are anesthetized (anesthetic agent should be consistent, e.g., isoflurane).
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A 1 cm longitudinal incision is made through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the heel.
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The underlying plantaris muscle is elevated and incised longitudinally.
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The skin is closed with sutures.
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After recovery from anesthesia, mechanical allodynia is assessed at various time points.
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This compound, vehicle, or a positive control is administered at a specific time point post-surgery (e.g., 24 hours).
-
-
Endpoint: Mechanical allodynia is measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined using a method such as the up-down method.[6]
Mandatory Visualization
Caption: this compound's signaling pathway leading to analgesia.
Caption: A typical experimental workflow for assessing this compound's efficacy.
References
- 1. Modulation of mu, kappa and delta opioid receptors in the rat brain by isoflurane and enflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of a mu- and kappa-opioid agonist on isoflurane minimal anesthetic concentration in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the chiral forms of ketamine with opioid, phencyclidine, sigma and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pentobarbital-morphine anesthetic interactions in terms of intensity of noxious stimulation required for arousal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasp-pain.org [iasp-pain.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 10. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective interaction of ketamine with recombinant mu, kappa, and delta opioid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Anrikefon Preclinical Drug Interaction Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting preclinical drug interaction studies with Anrikefon (HSK21542).
Frequently Asked Questions (FAQs)
Q1: What are the primary preclinical drug-drug interaction (DDI) studies recommended for a novel, peripherally-restricted kappa opioid receptor (KOR) agonist like this compound?
A1: For a new chemical entity like this compound, the primary preclinical DDI studies should focus on two key areas: its potential to be a victim of DDI (i.e., its metabolism being affected by other drugs) and its potential to be a perpetrator of DDI (i.e., its ability to affect the metabolism of other drugs). Key studies include:
-
Metabolic Stability Screening: To determine the susceptibility of this compound to metabolism by liver microsomes or other metabolically active systems.
-
Cytochrome P450 (CYP450) Inhibition Assays: To evaluate if this compound inhibits major CYP450 enzymes, which are responsible for the metabolism of a majority of drugs.
-
Cytochrome P450 (CYP450) Induction Assays: To assess if this compound can increase the expression of CYP450 enzymes, potentially leading to faster metabolism of co-administered drugs.
-
Drug Transporter Interaction Assays: To determine if this compound is a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp/MDR1) and others. Given this compound is peripherally restricted, its interaction with transporters at barrier tissues is of interest.
Q2: Is there any available information on the metabolism of this compound?
A2: Publicly available preclinical data on the specific metabolic pathways of this compound is limited. A population pharmacokinetic (PK) model developed from clinical trial data described its elimination as linear, following a three-compartment model.[1] Significant covariates affecting its clearance in humans were identified as creatinine clearance, total bilirubin, albumin, aspartate transaminase, and age.[1] This suggests that both renal and hepatic functions may play a role in its disposition. Detailed preclinical metabolism studies would be required to identify the specific enzymes involved.
Q3: Given this compound's peripheral restriction, are interactions with CNS-acting drugs a concern?
A3: Preclinical studies have shown that this compound has minimal ability to penetrate the blood-brain barrier.[2][3] One study reported a brain/plasma concentration ratio of 0.001.[2][3] This low penetration significantly reduces the likelihood of pharmacodynamic interactions within the central nervous system. However, pharmacokinetic interactions are still possible if a co-administered CNS-acting drug's metabolism or transport is affected by this compound in the periphery.
Troubleshooting Guides
CYP450 Inhibition Assays
Q: I am seeing significant variability in my IC50 values for this compound in a CYP3A4 inhibition assay. What could be the cause?
A: High variability in CYP450 inhibition assays can stem from several factors:
-
Compound Solubility: Ensure this compound is fully solubilized in the assay buffer at all tested concentrations. Precipitation can lead to an underestimation of the inhibitory potential. Consider using a lower concentration of organic solvent (e.g., DMSO) or pre-incubating the compound with the buffer.
-
Incubation Time: For time-dependent inhibition (TDI), the IC50 value will change with pre-incubation time. If you suspect TDI, run a pre-incubation experiment with and without NADPH.
-
Microsomal Protein Concentration: Ensure the microsomal protein concentration is in the linear range for the specific CYP isoform being tested.
-
Probe Substrate Concentration: The concentration of the probe substrate relative to its Km value can influence the IC50. Ensure you are using a substrate concentration at or below the Km.
-
Non-specific Binding: this compound might be binding to the plasticware or microsomal proteins. Using low-binding plates and including a pre-incubation step can help mitigate this.
P-glycoprotein (P-gp) Substrate/Inhibitor Assays
Q: My results from a Caco-2 permeability assay to assess if this compound is a P-gp substrate are inconclusive. The efflux ratio is close to 2. What should I do?
A: An efflux ratio (Papp B-A / Papp A-B) close to 2 is often considered borderline. To get a more definitive answer, you can:
-
Use a P-gp Inhibitor: Repeat the assay in the presence of a known potent P-gp inhibitor (e.g., verapamil or zosuquidar). A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that this compound is a P-gp substrate.
-
Check Cell Monolayer Integrity: Ensure the transepithelial electrical resistance (TEER) values are within the acceptable range and that the permeability of a paracellular marker (e.g., lucifer yellow) is low throughout the experiment.
-
Optimize Compound Concentration: The tested concentration of this compound might be saturating the transporter. Test a lower concentration to see if the efflux ratio increases.
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Consider Other Transporters: Caco-2 cells express other transporters besides P-gp. If the efflux is not inhibited by P-gp inhibitors, this compound might be a substrate for another efflux transporter, such as BCRP.
Data Presentation
Table 1: Summary of In Vitro CYP450 Inhibition Potential of this compound
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type |
| CYP1A2 | Phenacetin | > 50 | No Inhibition |
| CYP2C9 | Diclofenac | > 50 | No Inhibition |
| CYP2C19 | S-Mephenytoin | 35.2 | Weak Inhibition |
| CYP2D6 | Dextromethorphan | > 50 | No Inhibition |
| CYP3A4 | Midazolam | 28.9 | Weak Inhibition |
| CYP3A4 | Testosterone | 31.5 | Weak Inhibition |
| Data is hypothetical and for illustrative purposes only. |
Table 2: Summary of this compound Permeability in Caco-2 Cells
| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | 1.5 ± 0.3 | 4.2 |
| Basolateral to Apical (B-A) | 6.3 ± 0.9 | |
| Data is hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit the activity of major human CYP450 isoforms.
Methodology:
-
Preparation: Human liver microsomes are used as the enzyme source. A panel of specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) is prepared.
-
Incubation: this compound at various concentrations is pre-incubated with human liver microsomes and a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding an NADPH-regenerating system and the specific probe substrate.
-
Incubation: The reaction mixture is incubated for a specific time at 37°C.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The formation of the metabolite of the probe substrate is quantified using LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is plotted against the concentration of this compound to determine the IC50 value.
Protocol 2: Caco-2 Bidirectional Permeability Assay for P-gp Interaction
Objective: To determine if this compound is a substrate and/or inhibitor of the P-glycoprotein (P-gp) transporter.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like lucifer yellow.
-
Permeability Assessment (Substrate):
-
This compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® insert.
-
Samples are taken from the receiver chamber at various time points.
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability (Papp) in both directions (A-B and B-A) is calculated. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.
-
-
Inhibition Assessment:
-
The permeability of a known P-gp substrate (e.g., digoxin) is measured in the presence and absence of this compound.
-
A significant decrease in the efflux of the P-gp substrate in the presence of this compound indicates that this compound is a P-gp inhibitor.
-
Visualizations
Caption: Preclinical drug-drug interaction (DDI) assessment workflow.
Caption: this compound's potential role as a CYP450 enzyme inhibitor.
References
- 1. Population pharmacokinetic modeling and exposure-response analysis of this compound: insights and implications in clinical analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
Technical Support Center: Interpreting Off-Target Effects of HSK21542 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potential off-target effects of HSK21542 observed during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of HSK21542?
A1: HSK21542 is a potent and selective peripherally-restricted kappa opioid receptor (KOR) agonist.[1][2][3][4] Preclinical studies have demonstrated its high affinity for the KOR. In a broad in vitro safety screening panel against 86 other targets, HSK21542 showed no significant off-target binding, with the exception of a minor interaction with the cannabinoid CB1 receptor at a high concentration (10 µM), exhibiting a 47% inhibitory rate.[5]
Q2: What are the typical in vitro assays used to identify off-target effects?
A2: A tiered approach is often used, starting with broad screening and progressing to more specific functional assays. Common assays include:
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Radioligand Binding Assays: To determine the binding affinity of a compound to a wide range of receptors and ion channels.
-
Enzyme Inhibition Assays: To assess the effect of a compound on the activity of various enzymes.
-
Functional Assays (e.g., cAMP accumulation assays): To measure the downstream cellular response following receptor activation or inhibition.
-
Cytotoxicity Assays: To evaluate the general toxicity of a compound to cells.
Q3: How do I interpret IC50 and Ki values in the context of off-target effects?
A3: IC50 (half maximal inhibitory concentration) is the concentration of a compound that inhibits a specific biological or biochemical function by 50%. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to its target.[6][7][8][9]
-
Lower IC50/Ki values indicate higher potency/affinity.
-
A large fold difference between the on-target (KOR) and off-target IC50/Ki values suggests selectivity.
-
It is crucial to consider the potential in vivo concentration of the drug. An off-target effect may not be clinically relevant if the IC50 or Ki is significantly higher than the achievable plasma concentration.[6]
Q4: What should I do if I observe an unexpected off-target effect in my experiment?
A4: First, it is important to rule out experimental artifacts (see Troubleshooting Guides below). If the effect is reproducible, further investigation is warranted. This may include:
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Confirming the finding with an orthogonal assay (an assay with a different principle of measurement).
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Determining the potency (IC50/EC50) of the off-target interaction.
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Investigating the functional consequences of the off-target interaction.
Troubleshooting Guides
Troubleshooting Radioligand Binding Assays
| Issue | Possible Cause | Recommended Solution |
| High non-specific binding | Radioligand is too hydrophobic. | Include BSA, salts, or detergents in the wash or binding buffer. Coat filters with BSA.[10] |
| Insufficient washing. | Increase the number and volume of washes. Ensure the vacuum is effectively removing all unbound radioligand. | |
| Filter binding. | Pre-soak filters in a polymer solution (e.g., polyethyleneimine).[11] | |
| Low specific binding | Inactive receptor preparation. | Use freshly prepared membranes or cells. Ensure proper storage conditions. |
| Incorrect assay conditions (pH, temperature, incubation time). | Optimize assay conditions. Refer to literature for the specific target. | |
| Degraded radioligand. | Check the purity and age of the radioligand. Store it properly. | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and practice consistent technique. |
| Incomplete mixing of reagents. | Ensure all solutions are thoroughly mixed before and during the assay. | |
| Cell/membrane clumping. | Gently vortex or triturate cell/membrane suspensions before dispensing. |
Troubleshooting Cellular Functional Assays (e.g., cAMP Assay)
| Issue | Possible Cause | Recommended Solution |
| High background signal | High basal activity of the signaling pathway in the cell line. | Use a different cell line or reduce the cell seeding density. |
| Reagent contamination. | Use fresh, high-quality reagents. | |
| Low signal-to-noise ratio | Low receptor expression. | Use a cell line with higher receptor expression or transfect cells to overexpress the receptor. |
| Suboptimal agonist/antagonist concentration. | Perform a dose-response curve to determine the optimal concentration. | |
| Incorrect incubation time. | Optimize the incubation time for the specific cell line and receptor. | |
| "Bell-shaped" dose-response curve | Compound cytotoxicity at high concentrations. | Perform a cytotoxicity assay to determine the toxic concentration range. |
| Receptor desensitization or downregulation. | Reduce the incubation time or use a lower concentration of agonist. |
Troubleshooting Cytotoxicity Assays
| Issue | Possible Cause | Recommended Solution |
| False-positive results | Compound interferes with the assay chemistry (e.g., reduces MTT). | Run a control without cells but with the compound to check for direct chemical reduction of the dye.[12] Use an orthogonal cytotoxicity assay (e.g., LDH release). |
| Compound is volatile and affects neighboring wells. | Ensure proper plate sealing and consider the layout of samples on the plate.[13] | |
| Changes in cell metabolism that are not indicative of toxicity. | Correlate cytotoxicity data with morphological changes observed under a microscope. | |
| False-negative results | Insufficient incubation time. | Increase the incubation time to allow for the manifestation of toxic effects. |
| Cell detachment without lysis. | Use an assay that measures total cell number (e.g., crystal violet staining) in parallel. | |
| Compound precipitates in the culture medium. | Check the solubility of the compound in the assay medium. Use a lower concentration or a different solvent. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of HSK21542 for a potential off-target receptor.
Materials:
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Cell membranes or whole cells expressing the receptor of interest.
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Radioligand specific for the receptor of interest.
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HSK21542 stock solution.
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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Wash buffer (ice-cold assay buffer).
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96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of HSK21542 in assay buffer.
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In a 96-well plate, add assay buffer, the cell membrane/whole cell suspension, the radioligand (at a concentration close to its Kd), and the different concentrations of HSK21542.
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Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand for the target receptor).
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Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
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Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
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Wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
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Calculate the specific binding at each concentration of HSK21542.
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Determine the IC50 value by non-linear regression analysis of the competition curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Protocol 2: cAMP Accumulation Functional Assay
This protocol provides a general method to assess the functional effect of HSK21542 on a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.
Materials:
-
Cells expressing the GPCR of interest.
-
Cell culture medium.
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Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
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Forskolin (an adenylyl cyclase activator).
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HSK21542 stock solution.
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cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells with pre-warmed stimulation buffer.
-
Prepare serial dilutions of HSK21542 in stimulation buffer.
-
Add the different concentrations of HSK21542 to the cells.
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To measure agonistic activity, incubate with HSK21542 alone.
-
To measure antagonistic activity, pre-incubate with HSK21542 and then stimulate with a known agonist of the receptor.
-
Incubate for a specified time at 37°C.
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Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
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Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Caption: On-target signaling pathway of HSK21542 via the Kappa Opioid Receptor (KOR).
Caption: Potential off-target signaling of HSK21542 via the Cannabinoid CB1 Receptor.
Caption: Workflow for investigating a potential off-target effect of HSK21542 in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP-Glo™ Assay Protocol [promega.com]
- 5. In Vitro Toxicity Testing [iloencyclopaedia.org]
- 6. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. courses.edx.org [courses.edx.org]
- 9. promegaconnections.com [promegaconnections.com]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. False positive results in cytotoxicity testing due to unexpectedly volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
Validation & Comparative
Anrikefon vs. CR845 (Difelikefalin) in Pruritus Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Anrikefon (also known as HSK21542) and CR845 (Difelikefalin), two peripherally restricted kappa opioid receptor (KOR) agonists developed for the treatment of moderate-to-severe pruritus, particularly in patients with chronic kidney disease-associated pruritus (CKD-aP) undergoing hemodialysis. The comparison is based on available preclinical and clinical data, with a focus on experimental protocols and quantitative outcomes.
Mechanism of Action: Targeting Peripheral Kappa Opioid Receptors
Both this compound and Difelikefalin are selective agonists of the kappa opioid receptor. Their therapeutic effect in pruritus is believed to stem from the activation of KORs on peripheral sensory neurons and immune cells. This activation is thought to inhibit the transmission of itch signals to the central nervous system. An imbalance between the pro-pruritic mu-opioid receptor and the anti-pruritic kappa-opioid receptor signaling is considered a key factor in the development of pruritus.[1] By selectively targeting peripheral KORs, these drugs aim to alleviate itch without the central nervous system side effects, such as dysphoria and hallucinations, that can be associated with centrally acting KOR agonists.[2][3]
The binding of a KOR agonist, such as this compound or Difelikefalin, to the G protein-coupled receptor (GPCR) on a peripheral sensory neuron initiates a signaling cascade. This leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. The overall effect is a hyperpolarization of the neuronal membrane, making the neuron less likely to fire and transmit itch signals.
Preclinical Efficacy in a Pruritus Model
A head-to-head comparison of this compound (HSK21542) and CR845 was conducted in a compound 48/80-induced scratching model in mice. Compound 48/80 is a potent mast cell degranulator that induces histamine-dependent itch.
Experimental Protocol: Compound 48/80-Induced Scratching in Mice
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Animal Model: Male Swiss Webster mice were used.
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Pruritus Induction: Pruritus was induced by a subcutaneous injection of compound 48/80.
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Drug Administration: this compound, CR845, or a vehicle control was administered intravenously 15 minutes prior to the injection of compound 48/80.
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Outcome Measurement: The number of scratching bouts was counted for a defined period after the induction of pruritus.[2]
Results
Both this compound and CR845 demonstrated a dose-dependent inhibition of scratching behavior. The study found that the antipruritic efficacy of this compound was comparable to that of CR845 in this model.[2]
| Compound | ED₅₀ (mg/kg) | 95% Confidence Interval |
| This compound (HSK21542) | 0.09 | 0.04 - 0.16 |
| CR845 (Difelikefalin) | 0.10 | 0.04 - 0.23 |
| Table 1: Comparative Efficacy in a Mouse Model of Pruritus.[2] |
Clinical Efficacy in Chronic Kidney Disease-Associated Pruritus (CKD-aP)
Both this compound and Difelikefalin have undergone Phase 3 clinical trials in hemodialysis patients with moderate-to-severe CKD-aP. The trials for both drugs shared similar designs, allowing for a comparative assessment of their clinical performance.
Experimental Protocols: Phase 3 Clinical Trials
The general workflow for these multicenter, randomized, double-blind, placebo-controlled trials is outlined below.
| Parameter | This compound (NCT05135390) | CR845 (Difelikefalin) (KALM-1 & KALM-2) |
| Patient Population | Adults on hemodialysis 3x/week for ≥3 months with moderate-to-severe pruritus. | Adults on hemodialysis 3x/week for ≥3 months with moderate-to-severe pruritus.[4][5] |
| Inclusion Criteria | Weekly mean 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score >5. | Weekly mean 24-hour WI-NRS score ≥4 (KALM-1) or ≥5 (KALM-2).[4][5] |
| Exclusion Criteria | Scheduled kidney transplant, pruritus from other causes, recent changes in anti-itch medications. | Scheduled kidney transplant, pruritus from other causes, new or change in treatment for itch within 14 days prior to screening.[4] |
| Intervention | Intravenous this compound (0.3 μg/kg) or placebo 3x/week for 12 weeks.[6] | Intravenous Difelikefalin (0.5 μg/kg) or placebo 3x/week for 12 weeks.[7] |
| Primary Endpoint | Percentage of patients with ≥4-point reduction in weekly mean WI-NRS score from baseline to week 12.[6] | Percentage of patients with ≥3-point reduction in weekly mean WI-NRS score from baseline to week 12.[7] |
| Secondary Endpoints | Percentage of patients with ≥3-point reduction in weekly mean WI-NRS score; change in Skindex-10 and 5-D itch scale scores.[6] | Change in Skindex-10 and 5-D itch scale scores; percentage of patients with ≥4-point reduction in weekly mean WI-NRS score.[7] |
| Table 2: Comparison of Phase 3 Clinical Trial Protocols. |
Clinical Efficacy Results
Both this compound and Difelikefalin demonstrated statistically significant improvements in pruritus intensity and itch-related quality of life compared to placebo.
| Outcome | This compound (NCT05135390) | CR845 (Difelikefalin) (Pooled KALM-1 & KALM-2) |
| % Patients with ≥4-point WI-NRS Reduction (Week 12) | 37% (vs. 15% placebo, P<0.001)[6] | 37.3% (KALM-2) (vs. 26.4% placebo, P=0.02)[5] |
| % Patients with ≥3-point WI-NRS Reduction (Week 12) | 51% (vs. 24% placebo, P<0.001)[6] | 52.3% (vs. 35.4% placebo, P<0.001)[8] |
| Change in Skindex-10 Score (Week 12) | -15.2 (vs. -9.3 placebo, P<0.001)[6] | Statistically significant improvement vs. placebo[8] |
| Change in 5-D Itch Scale Score (Week 12) | -5.3 (vs. -3.1 placebo, P<0.001)[6] | Statistically significant improvement vs. placebo[8] |
| Table 3: Comparative Clinical Efficacy in CKD-aP. |
Safety and Tolerability
Both drugs were generally well-tolerated in their respective clinical trials. The most common treatment-emergent adverse events are summarized below.
| Adverse Event | This compound (NCT05135390) | CR845 (Difelikefalin) (Pooled KALM-1 & KALM-2) |
| Dizziness | More common than placebo (mild to moderate)[6] | 6.8% (vs. 3.8% placebo)[9] |
| Diarrhea | Not reported as a common adverse event | 9.0% (vs. 5.7% placebo)[9] |
| Nausea | Not reported as a common adverse event | 6.6% (vs. 4.5% placebo)[9] |
| Somnolence | Not reported as a common adverse event | 4.2% (vs. 2.4% placebo)[9] |
| Falls | Not reported as a common adverse event | 6.6% (vs. 5.4% placebo)[9] |
| Table 4: Common Treatment-Emergent Adverse Events. |
Summary and Conclusion
This compound and CR845 (Difelikefalin) are both peripherally restricted kappa opioid receptor agonists that have demonstrated significant efficacy in reducing pruritus in hemodialysis patients with CKD-aP. Preclinical data in a mouse model of itch suggest comparable potency between the two compounds.[2]
In phase 3 clinical trials, both drugs achieved their primary and key secondary endpoints, showing a statistically significant and clinically meaningful reduction in itch intensity and improvement in quality of life compared to placebo.[5][6] While the primary endpoints differed slightly between the this compound and Difelikefalin trials, the overall magnitude of effect on itch reduction appears to be in a similar range.
The safety profiles of both drugs are acceptable, with generally mild to moderate adverse events. Dizziness was noted for both compounds, while gastrointestinal side effects such as diarrhea and nausea were more prominently reported for Difelikefalin.[6][9]
For researchers and drug development professionals, both this compound and Difelikefalin represent promising therapeutic options for the management of pruritus. The choice between these agents in a clinical setting may be guided by subtle differences in their safety profiles and potentially by head-to-head comparative studies in the future. Further research into the long-term safety and efficacy of both compounds is ongoing.
References
- 1. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 3. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Efficacy of Difelikefalin for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 3 Trial of Difelikefalin in Hemodialysis Patients with Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Tolerability of Difelikefalin for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis From the Phase 3 Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
HSK21542: A Peripherally Acting Analgesic Challenging Traditional Opioids
A novel kappa opioid receptor agonist, HSK21542, demonstrates a promising safety profile and comparable analgesic efficacy to traditional opioids in preclinical and clinical studies. Its peripheral mechanism of action may offer a significant advantage by mitigating the severe central nervous system-related side effects associated with conventional opioid therapy.
For researchers and drug development professionals in the field of pain management, the quest for potent analgesics with fewer adverse effects is a paramount challenge. Traditional opioids, primarily acting on the mu-opioid receptor (MOR) in the central nervous system (CNS), have long been the cornerstone of moderate to severe pain treatment. However, their utility is often limited by a burdensome side effect profile, including respiratory depression, sedation, constipation, and a high potential for addiction. HSK21542, a novel, peripherally restricted kappa opioid receptor (KOR) agonist, has emerged as a potential alternative, offering a distinct mechanism of action that may translate to a more favorable therapeutic window.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between HSK21542 and traditional opioids lies in their receptor targets and sites of action.
-
HSK21542: This compound is a potent and selective agonist of the kappa opioid receptor (KOR). Crucially, it is peripherally restricted, meaning it has a very low ability to cross the blood-brain barrier.[1][2] Its analgesic effects are mediated by activating KORs on peripheral nerve endings, which in turn modulates pain signaling at the source.
-
Traditional Opioids (e.g., Morphine): These drugs, such as morphine, primarily exert their analgesic effects by activating mu-opioid receptors (MORs) located in the CNS, including the brain and spinal cord.[3][4] This central mechanism is also responsible for their most significant and dangerous side effects.
Both KOR and MOR are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
Preclinical and Clinical Efficacy: A Comparative Look
Head-to-head comparisons and clinical trial data provide insights into the relative performance of HSK21542.
Preclinical Data: HSK21542 vs. Morphine
An animal study directly compared the analgesic effects and side effect profile of HSK21542 with morphine in a model of inflammatory pain.
| Parameter | HSK21542 | Morphine |
| Analgesic Efficacy | Dose-dependent inhibition of pain behaviors.[5] | Complete suppression of pain behaviors at 30 minutes post-dosing.[5] |
| Duration of Action | Efficacy vanished at 24 hours post-dosing.[5] | Efficacy vanished at 24 hours post-dosing.[5] |
| Respiratory Depression | No significant effect on respiratory rate at doses up to 2 mg/kg.[1][6] | Significantly reduced respiratory rate at 10 mg/kg.[1][6] |
Table 1: Preclinical Comparison of HSK21542 and Morphine in an Animal Model of Inflammatory Pain.
Clinical Data: HSK21542 in Postoperative Pain
Phase 2 and 3 clinical trials have evaluated the efficacy and safety of intravenously administered HSK21542 for the management of postoperative pain following abdominal surgery.
| Trial | Treatment Arms | Primary Endpoint (SPID over 24h) | Key Findings |
| Phase 3 (HSK21542-301) | HSK21542 (1.0 µg/kg) vs. Placebo | -39.1 (HSK21542) vs. -27.4 (Placebo) | HSK21542 was superior to placebo in reducing pain intensity.[3] |
| Phase 3 (HSK21542-303) | HSK21542 (1.0 µg/kg) vs. Tramadol (50 mg) vs. Placebo | -64.0 (HSK21542) vs. -62.9 (Tramadol) vs. -45.9 (Placebo) | HSK21542 was non-inferior to tramadol and superior to placebo.[3] |
| Phase 2 | HSK21542 (0.5 µg/kg and 1.0 µg/kg) vs. Placebo | -1499.4 (0.5 µg/kg), -1679.8 (1.0 µg/kg) vs. -435.2 (Placebo) | HSK21542 showed a dose-dependent analgesic effect.[7] |
Table 2: Summary of Clinical Trial Data for HSK21542 in Postoperative Pain Management. SPID (Sum of Pain Intensity Difference) is a measure of analgesic effect over time.
Safety and Tolerability: The Peripheral Advantage
The peripherally restricted nature of HSK21542 is hypothesized to result in a significantly improved side effect profile compared to traditional centrally acting opioids.
| Adverse Event | HSK21542 (1.0 µg/kg) | Tramadol (50 mg) | Placebo |
| Nausea | 25.0% (Phase 2)[7] | Lower than Tramadol (Phase 3)[3] | 33.3% (Phase 2)[7] |
| Vomiting | 22.9% (Phase 2)[7] | Lower than Tramadol (Phase 3)[3] | 25.0% (Phase 2)[7] |
| Fever | 22.9% (Phase 2)[7] | Not Reported | 41.7% (Phase 2)[7] |
| Gastrointestinal AEs | Fewer than Tramadol[3] | More than HSK21542[3] | Not Reported |
Table 3: Incidence of Common Treatment-Emergent Adverse Events in Clinical Trials of HSK21542.
Notably, preclinical studies have shown that HSK21542 does not induce the significant respiratory depression observed with morphine.[1][6] This is a critical differentiating factor, as respiratory depression is the most serious acute toxicity associated with traditional opioid use.
Experimental Protocols
Preclinical Acetic Acid-Induced Writhing Test
The analgesic efficacy of HSK21542 was evaluated in mice using the acetic acid-induced writhing test, a model for inflammatory pain. Male and female mice were administered either HSK21542, morphine (as a positive control), or a vehicle. Following a 30-minute absorption period, a 0.6% acetic acid solution was injected intraperitoneally. The number of writhes (a characteristic stretching behavior indicative of pain) was then counted for a 15-minute period. The percentage of inhibition of writhing was calculated relative to the vehicle-treated group.
Clinical Trials for Postoperative Pain (NCT04738357 and NCT05390905)
These were multicenter, randomized, double-blind, placebo-controlled (and in one trial, active-controlled with tramadol) Phase 3 studies.[3]
-
Participants: Adult patients undergoing elective abdominal surgery.
-
Interventions: Patients were randomized to receive intravenous infusions of HSK21542 (1.0 µg/kg), tramadol (50 mg), or placebo at the end of surgery and at subsequent intervals.
-
Primary Endpoint: The primary measure of analgesic efficacy was the time-weighted sum of pain intensity differences (SPID) over the first 24 hours after the initial dose. Pain intensity was assessed using a Numerical Rating Scale (NRS).
-
Safety Assessments: Included the monitoring and recording of all treatment-emergent adverse events (TEAEs), vital signs, and laboratory parameters.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Comparative Signaling Pathways of HSK21542 and Traditional Opioids.
Caption: Generalized Experimental Workflows for Analgesic Efficacy Testing.
Conclusion
HSK21542 represents a significant development in the field of pain management. Its unique profile as a peripherally restricted KOR agonist offers the potential for effective analgesia without the debilitating and often dangerous central side effects of traditional opioids. While direct head-to-head clinical trials with potent MOR agonists like morphine are needed for a definitive comparison, the existing preclinical and clinical data strongly suggest that HSK21542 has a superior safety profile, particularly concerning respiratory depression and other CNS-related adverse events. For researchers and clinicians, HSK21542 warrants further investigation as a potentially safer and effective alternative for the management of moderate to severe pain.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 3. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 5. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A path to safer painkillers – revealed by freezing opioids and their protein receptors in motion [dornsife.usc.edu]
- 7. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Anrikefon vs. Tramadol in Analgesia and Antipruritic Therapy
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Anrikefon (HSK21542) and tramadol, two analgesics with distinct mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their pharmacological profiles, efficacy, and safety based on available preclinical and clinical data.
Overview and Mechanism of Action
This compound is a novel, peripherally restricted kappa opioid receptor (KOR) agonist.[1][2][3] Its design aims to provide analgesia and antipruritic effects by activating KORs in the periphery, thereby minimizing central nervous system (CNS) side effects commonly associated with opioid agonists.[3][4] Preclinical studies have shown that this compound has a low brain/plasma concentration ratio, suggesting minimal penetration of the blood-brain barrier.[4][5]
Tramadol, in contrast, is a centrally acting analgesic with a dual mechanism of action.[6][7][8] It functions as a weak agonist of the mu-opioid receptor (MOR) and also inhibits the reuptake of serotonin and norepinephrine.[6][9][10] Its analgesic effects are attributed to the synergistic action of both its opioid and monoaminergic activities.[11][12] The primary opioid effect of tramadol is mediated by its active metabolite, O-desmethyltramadol (M1), which exhibits a significantly higher affinity for the MOR than the parent compound.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and tramadol, derived from various preclinical and clinical studies. It is important to note that these values are from separate studies and not from direct head-to-head comparisons.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, nM) | Binding Affinity (K𝘥, nM) |
| This compound (HSK21542) | Kappa Opioid Receptor (KOR) | 0.54[15][16] | 0.068[15][16] | |
| Tramadol | Mu-Opioid Receptor (MOR) | >10,000[17] | ||
| Kappa Opioid Receptor (KOR) | Binding detected, but Kᵢ not specified[17] | |||
| Delta Opioid Receptor (DOR) | No binding detected[17] | |||
| O-desmethyltramadol (M1) | Mu-Opioid Receptor (MOR) | 3.4 ((+)-M1 enantiomer)[13] |
Note: Lower Kᵢ, IC₅₀, and K𝘥 values indicate higher binding affinity.
Table 2: Clinical Efficacy in Postoperative Pain
| Drug | Study Population | Primary Endpoint | Results |
| This compound (HSK21542) | Patients after abdominal surgery | Sum of pain intensity difference over 24 hours (SPID24) | Statistically significant improvement in SPID24 compared to placebo.[4] |
| Tramadol | Patients after abdominoplasty | Sum of pain intensity difference over 48 hours (SPID48) | Intravenous tramadol (50 mg) was statistically superior to placebo and comparable to intravenous morphine for the primary efficacy outcome.[18][19] |
Table 3: Clinical Efficacy in Pruritus
| Drug | Study Population | Primary Endpoint | Results |
| This compound (HSK21542) | Hemodialysis patients with moderate to severe pruritus | Proportion of patients with ≥4-point reduction in Worst Itching Intensity Numerical Rating Scale (WI-NRS) at week 12 | 37% in the this compound group vs. 15% in the placebo group (P<0.001).[3] |
| Tramadol | Not extensively studied for pruritus; primarily associated with opioid-induced pruritus as a side effect. | N/A | N/A |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The distinct mechanisms of this compound and tramadol are illustrated in the following diagrams.
Caption: this compound's peripheral kappa-opioid receptor agonist signaling pathway.
Caption: Tramadol's dual mechanism of action in the central nervous system.
Conceptual Experimental Workflow
The following diagram outlines a conceptual workflow for a preclinical head-to-head comparison of novel analgesics like this compound and established drugs like tramadol.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial | The BMJ [bmj.com]
- 4. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasp-pain.org [iasp-pain.org]
- 6. Tramadol - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]
- 10. painphysicianjournal.com [painphysicianjournal.com]
- 11. academic.oup.com [academic.oup.com]
- 12. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 16. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intravenous Tramadol is Effective in the Management of Postoperative Pain Following Abdominoplasty: A Three-Arm Randomized Placebo- and Active-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
A Comparative Guide to the Efficacy of Anrikefon and Other Kappa Opioid Receptor (KOR) Agonists
This guide provides a detailed comparison of the efficacy of this compound (HSK21542) with other selective kappa opioid receptor (KOR) agonists, namely Difelikefalin (CR845) and Nalfurafine. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical and clinical data.
This compound is a novel, peripherally restricted KOR agonist developed for the treatment of pain and pruritus.[1] Like other drugs in its class, it aims to provide therapeutic benefits without the central nervous system side effects commonly associated with opioid agonists that cross the blood-brain barrier.[2]
In Vitro Pharmacological Profiles
The following table summarizes the in vitro pharmacological data for this compound, Difelikefalin, and Nalfurafine, focusing on their binding affinity (Ki) and potency (EC50) at the kappa opioid receptor. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
| Parameter | This compound (HSK21542) | Difelikefalin (CR845) | Nalfurafine |
| KOR Binding Affinity (Ki, nM) | 0.23[3] | 0.69[3] | 0.075 - 3.5[4] |
| KOR Agonist Potency (EC50, nM) | 0.12 (cAMP assay)[3] | 1.51 (cAMP assay)[3] | 0.097 ([³⁵S]GTPγS assay)[5], ~1.4 (ERK1/2 Phosphorylation)[6] |
| Receptor Selectivity | Selective KOR agonist[1] | Highly selective for KOR over mu and delta opioid receptors[7][8] | Moderately selective for KOR over MOR and highly selective over DOR[4] |
| Functional Activity | Full KOR agonist[1] | Full KOR agonist[9] | Full KOR agonist[4] |
Note: The provided values are from different studies and experimental conditions, which may affect direct comparability.
Preclinical Efficacy
A preclinical study directly compared the antinociceptive and antipruritic effects of this compound and Difelikefalin in animal models.
| Preclinical Model | This compound (HSK21542) | Difelikefalin (CR845) |
| Acetic Acid-Induced Writhing (Pain) | Significantly inhibited pain-related behaviors.[1] | Efficacy was comparable to this compound at 15 minutes post-dosing.[1] |
| Hindpaw Incision (Pain) | Significantly inhibited pain-related behaviors.[1] | Efficacy was comparable to this compound at 15 minutes post-dosing.[1] |
| Compound 48/80-Induced Itch | Demonstrated powerful antipruritic activities.[1] | Not directly compared in the same study. |
This compound showed higher potency than Difelikefalin in in vitro assays.[1]
Clinical Efficacy in Chronic Kidney Disease-Associated Pruritus (CKD-aP)
This compound, Difelikefalin, and Nalfurafine have all been evaluated in Phase 3 clinical trials for the treatment of moderate-to-severe pruritus in patients with chronic kidney disease undergoing hemodialysis. While no head-to-head trials have been conducted, the following table summarizes the primary efficacy endpoints from their respective placebo-controlled studies.
| Drug | Dosage | Primary Endpoint | Efficacy Result | Placebo Response |
| This compound | 0.3 µg/kg IV, 3x/week | ≥4-point reduction in WI-NRS at week 12 | 37% of patients[10][11][12] | 15% of patients[10][11][12] |
| Difelikefalin | 0.5 µg/kg IV, 3x/week | ≥3-point improvement in WI-NRS at week 12 | 51.9% of patients[3] | 30.9% of patients[3] |
| Nalfurafine | 5 µg oral, daily | Mean decrease in VAS from baseline at week 2 | Significantly larger decrease than placebo (p=0.0002)[13] | Mean decrease of 13 mm in VAS[14] |
Abbreviations: IV - Intravenous; WI-NRS - Worst Itching Intensity Numerical Rating Scale; VAS - Visual Analog Scale.
Experimental Protocols
In Vitro Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the binding affinity of the test compound to the kappa opioid receptor.
-
Methodology:
-
Cell membranes expressing the human kappa opioid receptor are prepared.
-
The membranes are incubated with a radiolabeled ligand that specifically binds to the KOR (e.g., [³H]diprenorphine).
-
Increasing concentrations of the unlabeled test compound (this compound, Difelikefalin, or Nalfurafine) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[15]
-
cAMP Accumulation Assay (for EC50 determination)
-
Objective: To determine the functional potency of the test compound as a KOR agonist.
-
Methodology:
-
Cells expressing the human kappa opioid receptor are cultured.
-
The cells are treated with forskolin to stimulate the production of cyclic adenosine monophosphate (cAMP).
-
Increasing concentrations of the test compound are added to the cells.
-
Activation of the KOR by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
The intracellular cAMP concentration is measured using a suitable assay kit (e.g., a competitive immunoassay).
-
The concentration of the test compound that produces 50% of the maximal inhibition of cAMP production (EC50) is determined.
-
Phase 3 Clinical Trial for CKD-Associated Pruritus (this compound)
-
Objective: To evaluate the efficacy and safety of this compound for the treatment of moderate-to-severe pruritus in hemodialysis patients.[12]
-
Study Design: Multicenter, double-blind, randomized, placebo-controlled trial.[12]
-
Participants: Adult patients undergoing hemodialysis with moderate-to-severe pruritus (defined by a baseline score on the Worst Itching Intensity Numerical Rating Scale).[16]
-
Intervention: Intravenous this compound (0.3 µg/kg) or placebo administered three times a week for 12 weeks.[12]
-
Primary Outcome: The percentage of patients achieving at least a 4-point reduction from baseline in the weekly mean of the 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 12.[17]
-
Secondary Outcomes: Included the percentage of patients with at least a 3-point reduction in WI-NRS score and changes in itch-related quality of life scores.[17]
Signaling Pathways and Experimental Workflows
KOR Signaling Pathways
Activation of the Kappa Opioid Receptor (KOR) by an agonist can initiate two main intracellular signaling pathways: the G-protein-dependent pathway, which is associated with the desired analgesic and antipruritic effects, and the β-arrestin-dependent pathway, which has been linked to adverse effects such as dysphoria and sedation.[18][19][20]
Caption: KOR agonist binding initiates G-protein and β-arrestin signaling pathways.
Clinical Trial Workflow for Pruritus Study
The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating a KOR agonist for chronic kidney disease-associated pruritus.
Caption: Workflow of a randomized, placebo-controlled clinical trial for pruritus.
References
- 1. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial | The BMJ [bmj.com]
- 2. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 3 Trial of Difelikefalin in Hemodialysis Patients with Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nalfurafine hydrochloride | 152658-17-8 | Benchchem [benchchem.com]
- 7. difelikefalin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Portico [access.portico.org]
- 10. Nalfurafine - Wikipedia [en.wikipedia.org]
- 11. Nalfurafine hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of a novel kappa-receptor agonist, nalfurafine hydrochloride, on severe itch in 337 haemodialysis patients: a Phase III, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Eases CKD-Related Pruritus in Phase 3 Trial | Docwire News [docwirenews.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 20. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anrikefon's Peripheral Action: A Comparative Analysis Against Central-Acting Opioids
For Immediate Release
This guide provides a detailed comparison of the novel peripheral kappa-opioid receptor (KOR) agonist, Anrikefon (HSK21542), with traditional central-acting opioids. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways to objectively evaluate this compound's peripheral action and its implications for pain management.
Executive Summary
This compound is a potent, selective, and peripherally restricted KOR agonist. Its mechanism of action is designed to provide analgesia without the significant central nervous system (CNS) side effects associated with conventional central-acting opioids, such as respiratory depression, sedation, and abuse potential. This is achieved by limiting its ability to cross the blood-brain barrier. The data presented herein substantiates this peripheral restriction and highlights its differentiated safety profile.
Data Presentation: this compound vs. Central-Acting Opioids
The following tables summarize the key quantitative data from preclinical studies, comparing the pharmacodynamic and pharmacokinetic profiles of this compound with the archetypal central-acting opioid, morphine.
| Parameter | This compound (HSK21542) | Morphine | Interpretation |
| Receptor Target | Kappa Opioid Receptor (KOR) | Mu-Opioid Receptor (MOR) | Different primary targets for analgesia. |
| Primary Site of Action | Peripheral Nervous System | Central Nervous System | This compound acts outside the brain and spinal cord, while morphine's primary effects are within the CNS. |
Table 1: General Characteristics
| Assay | This compound (HSK21542) | Morphine | Interpretation |
| Acetic Acid-Induced Writhing Test (ED50) | 1.48 mg/kg (at 24h post-drug) | 0.1 - 1 mg/kg | Both compounds are effective in this model of visceral pain, which has a peripheral component. |
| Hot-Plate Test (% Maximum Possible Effect) | 29.60% at 7.5 mg/kg | Near 100% at 10 mg/kg[1] | This compound shows significantly weaker central antinociceptive effects compared to morphine in a test of centrally mediated analgesia. |
Table 2: Analgesic Efficacy
| Parameter | This compound (HSK21542) | Morphine | Interpretation |
| Respiratory Rate | No effect at 2.0 mg/kg in mice.[2] | Significant dose-dependent reduction; 40 mg/kg significantly reduces respiratory rate in mice.[3] | This compound does not induce respiratory depression at effective analgesic doses, a major advantage over morphine. |
| Brain/Plasma Concentration Ratio | 0.001[1][4][5][6] | ~0.74 (total), ~0.29 (unbound) | Demonstrates this compound's extremely limited ability to cross the blood-brain barrier compared to morphine. |
Table 3: Central Nervous System (CNS) Effects and Brain Penetration
Experimental Protocols
Acetic Acid-Induced Writhing Test
This assay evaluates visceral pain by inducing a characteristic stretching response in rodents.
-
Animals: Male ICR mice.
-
Procedure:
-
Animals are pre-treated with the test compound (this compound or morphine) or vehicle via intravenous or intraperitoneal injection.
-
After a set pre-treatment time, a 0.6% solution of acetic acid is administered intraperitoneally.
-
The number of writhes (a wave of abdominal muscle contraction followed by extension of the hind limbs) is counted for a defined period (e.g., 20 minutes).
-
-
Data Analysis: The ED50 (the dose required to produce a 50% reduction in the number of writhes compared to the vehicle-treated group) is calculated.
Hot-Plate Test
This test assesses the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics.
-
Animals: Male ICR mice.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.
-
Animals are treated with the test compound or vehicle.
-
At specific time points after administration, the animals are placed back on the hot plate, and the latency to the nociceptive response is measured. A cut-off time is set to prevent tissue damage.
-
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Respiratory Depression Assay
This experiment measures the effect of a compound on respiratory function.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Animals are placed in a whole-body plethysmography chamber to acclimate.
-
Baseline respiratory parameters (respiratory rate, tidal volume, minute volume) are recorded.
-
The test compound or vehicle is administered.
-
Respiratory parameters are continuously monitored for a defined period post-administration.
-
-
Data Analysis: Changes in respiratory rate and other parameters from baseline are calculated and compared between treatment groups.
Blood-Brain Barrier Permeability Assessment
This protocol determines the extent to which a compound crosses from the bloodstream into the brain.
-
Animals: Male Sprague-Dawley rats or ICR mice.
-
Procedure:
-
The test compound is administered systemically (e.g., intravenously).
-
At a specified time point, blood and brain tissue samples are collected.
-
The concentration of the compound in both plasma and brain homogenate is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: The brain-to-plasma concentration ratio is calculated by dividing the concentration of the compound in the brain by its concentration in the plasma.
Mandatory Visualizations
Caption: Signaling Pathways of this compound vs. Central-Acting Opioids.
Caption: Experimental Workflow for Peripheral vs. Central Action Validation.
Conclusion
The presented data provides strong evidence for the peripheral restriction of this compound. Its potent analgesic effect in a model of peripheral pain, coupled with a significantly attenuated response in a test of central analgesia, lack of respiratory depression, and extremely low brain-to-plasma concentration ratio, collectively validate its mechanism as a peripherally acting KOR agonist. These characteristics position this compound as a promising therapeutic candidate with a potentially superior safety profile compared to central-acting opioids for the management of certain pain conditions.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Relationship between analgesia and respiratory depression for mu opioid receptor agonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting pain-depressed behaviors in preclinical assays of pain and analgesia: Drug effects on acetic acid-depressed locomotor activity in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
Anrikefon vs. Mu-Opioid Agonists: A Comparative Safety Profile for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive comparison of the safety profiles of the peripherally restricted kappa-opioid receptor (KOR) agonist, Anrikefon (HSK21542), and traditional mu-opioid receptor (MOR) agonists. This document synthesizes preclinical and clinical data to highlight key differences in their mechanisms of action and associated adverse effects.
This compound represents a novel approach to analgesia by selectively targeting KORs in the periphery, aiming to provide pain relief without the centrally mediated side effects that limit the use of conventional MOR agonists like morphine and fentanyl.[1][2] MOR agonists are potent analgesics but their utility is often hampered by a range of adverse effects, including respiratory depression, constipation, nausea, vomiting, sedation, tolerance, and a high potential for abuse.[2][3]
Comparative Safety and Tolerability: Quantitative Data
The following tables summarize the incidence of key adverse events observed in clinical trials of this compound and representative mu-opioid agonists. It is important to note that direct head-to-head clinical trial data comparing this compound with a mu-opioid agonist is limited. The data presented is compiled from separate studies and is intended for comparative analysis of their respective safety profiles.
Table 1: Incidence of Common Adverse Events in Phase 3 Trials of this compound for Postoperative Pain [2]
| Adverse Event | This compound (1.0 μg/kg) (n=129) | Tramadol (50 mg) (n=129) | Placebo (n=129) |
| Any Adverse Event | 58.9% | 83.7% | 74.1% |
| Nausea | 14.7% | 38.0% | 17.8% |
| Vomiting | 7.8% | 20.9% | 10.9% |
| Dizziness | 7.0% | 10.1% | 3.1% |
| Somnolence | 0.8% | 3.1% | 0.8% |
Data from HSK21542-303 trial in patients undergoing abdominal surgery.[2]
Table 2: Incidence of Adverse Events in a Comparative Study of Morphine and Fentanyl for Out-of-Hospital Analgesia [4]
| Adverse Event | Morphine (n=355) | Fentanyl (n=363) |
| Any Adverse Event in the Field | 9.9% | 6.6% |
| Nausea | 7.0% | 3.8% |
| Respiratory Rate <12 breaths/min | Not Reported | Not Reported |
| Pulse Oximetry <92% | Not Reported | Not Reported |
This retrospective study highlights the common adverse effects of two widely used mu-opioid agonists.[4]
Table 3: Key Safety Profile Differences
| Feature | This compound (Peripherally Restricted KOR Agonist) | Mu-Opioid Agonists (e.g., Morphine, Fentanyl) |
| Respiratory Depression | Preclinical and clinical data suggest no significant respiratory depression at therapeutic doses.[2][5] Studies on similar drugs like difelikefalin also show no respiratory depression.[6][7] | A primary dose-limiting and potentially fatal side effect.[2] |
| Abuse Potential & Dependence | Preclinical studies indicate a low potential for abuse and physical dependence.[8] | High potential for tolerance, dependence, and addiction.[2] |
| Gastrointestinal Effects (Constipation) | Clinical trials show fewer gastrointestinal adverse events compared to tramadol.[2] Preclinical studies with KOR agonists suggest no inhibition of gastrointestinal transit.[9] | A very common and persistent side effect, often requiring additional treatment.[10][11] |
| Central Nervous System (CNS) Effects | Designed to have minimal blood-brain barrier penetration, reducing the risk of sedation, dysphoria, and hallucinations.[2][12] | Commonly cause sedation, dizziness, and euphoria, which contributes to their abuse potential.[2] |
Signaling Pathways
The distinct safety profiles of this compound and mu-opioid agonists stem from their different receptor targets and downstream signaling cascades.
Caption: this compound signaling pathway in peripheral neurons.
Caption: Mu-opioid agonist signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and mu-opioid agonists.
Assessment of Respiratory Safety
This compound (and other peripherally restricted KOR agonists like Difelikefalin):
-
Study Design: Randomized, double-blind, placebo-controlled, crossover studies in healthy volunteers are typically conducted.[7]
-
Methodology:
-
Subjects receive intravenous infusions of the investigational drug at various doses and a placebo on separate occasions.[7]
-
Continuous monitoring of respiratory parameters is performed, including:
-
The primary endpoints are the incidence of clinically significant respiratory depression, often defined as a sustained increase in ETCO2 (e.g., ≥10 mmHg from baseline or >50 mmHg) or a decrease in SpO2 (e.g., <92%).[7]
-
-
Key Findings for Peripherally Restricted KOR Agonists: Studies on drugs like difelikefalin have shown no clinically significant respiratory depression compared to placebo.[6][7] Preclinical studies on this compound also indicate no obvious effects on respiration at doses higher than those required for analgesia.[5]
Mu-Opioid Agonists:
-
Study Design: Clinical studies evaluating respiratory effects often involve dose-escalation designs in controlled settings. Preclinical assessments are conducted in animal models.
-
Methodology:
-
Animal Models: Conscious, freely-moving animals are administered the mu-opioid agonist, and cardiorespiratory parameters (oxygen saturation, heart rate, respiratory rate) are measured using non-invasive methods like oximeter collars.[5]
-
Human Studies: Healthy volunteers or patients receive the mu-opioid agonist, and ventilation is assessed using methods such as:
-
Ventilatory response to hypercapnia: Subjects breathe increasing concentrations of CO2, and the slope of the minute ventilation versus PaCO2 response is measured before and after drug administration. Opioids shift this curve to the right, indicating a blunted response.
-
Continuous monitoring: Similar to the KOR agonist studies, SpO2, respiratory rate, and sometimes capnography are monitored.
-
-
-
Key Findings for Mu-Opioid Agonists: Mu-opioid agonists consistently demonstrate a dose-dependent depression of the ventilatory response to hypercapnia and can lead to clinically significant respiratory depression.[2]
Assessment of Gastrointestinal Tolerability (Constipation)
This compound:
-
Study Design: Assessed as a secondary endpoint in phase 3 clinical trials for postoperative pain.[2]
-
Methodology:
-
The incidence of treatment-emergent adverse events (TEAEs), including nausea, vomiting, and constipation, is recorded and compared between the this compound, active comparator (e.g., tramadol), and placebo groups.[2]
-
The use of antiemetic and laxative medications is also documented as a surrogate measure of gastrointestinal distress.[13]
-
-
Key Findings for this compound: this compound demonstrated a lower incidence of gastrointestinal adverse events compared to tramadol in a phase 3 trial for postoperative pain.[2]
Mu-Opioid Agonists:
-
Study Design: Often a primary or key secondary endpoint in clinical trials, especially those involving chronic pain management.
-
Methodology:
-
Patient-Reported Outcomes: Validated questionnaires are used to assess bowel function, such as:
-
Bowel Function Index (BFI): A clinician-administered tool to evaluate ease of defecation, feeling of incomplete evacuation, and personal judgment of constipation.
-
Bristol Stool Form Scale: A visual scale to assess stool consistency.
-
-
Objective Measures:
-
Frequency of spontaneous bowel movements (SBMs).
-
Use of rescue laxatives.
-
-
-
Key Findings for Mu-Opioid Agonists: Mu-opioid agonists are consistently associated with a high incidence of constipation.[10][11] Comparative studies have shown differences among various mu-opioids, with transdermal fentanyl potentially causing less constipation than oral morphine.[11][14]
Assessment of Abuse Potential
This compound:
-
Study Design: Preclinical evaluation using established animal models of abuse liability.[8]
-
Methodology:
-
Intravenous Self-Administration: Rats are trained to self-administer a known drug of abuse (e.g., remifentanil). The willingness of the animals to substitute the test drug (this compound) is then evaluated.[8]
-
Drug Discrimination: Animals are trained to recognize the subjective effects of a drug with abuse potential (e.g., pentazocine). They are then tested with this compound to see if it produces similar interoceptive cues.[8]
-
Conditioned Place Preference (CPP): This paradigm assesses the rewarding effects of a drug by measuring the animal's preference for an environment previously paired with the drug.[8]
-
Physical Dependence: Assessed by observing for spontaneous or naloxone-precipitated withdrawal symptoms after chronic administration of this compound.[8]
-
-
Key Findings for this compound: Preclinical studies suggest that this compound has no abuse potential in animals, as it did not show positive reinforcing effects, did not substitute for pentazocine in drug discrimination studies, did not produce CPP, and did not cause withdrawal symptoms.[8]
Mu-Opioid Agonists:
-
Study Design: Extensively studied in both preclinical and clinical settings due to their known abuse liability.
-
Methodology:
-
Preclinical: Similar models as described for this compound (self-administration, drug discrimination, CPP) are used, where mu-opioid agonists consistently show a high potential for abuse.
-
Clinical: Human abuse potential (HAP) studies are conducted in non-dependent, recreational opioid users. These studies typically use a randomized, double-blind, placebo- and active-controlled crossover design. Key endpoints include subjective measures on visual analog scales (VAS) for "Drug Liking," "High," and "Good Drug Effects," as well as pupillometry.
-
-
Key Findings for Mu-Opioid Agonists: Mu-opioid agonists consistently demonstrate a high abuse potential in both preclinical and clinical studies.
Experimental Workflow Comparison
Caption: Comparative workflow for safety assessment.
Conclusion
This compound, as a peripherally restricted KOR agonist, demonstrates a significantly improved safety profile compared to traditional mu-opioid agonists based on available preclinical and clinical data. Its mechanism of action avoids the central nervous system-mediated adverse effects that are characteristic of mu-opioid agonists, most notably respiratory depression, abuse potential, and significant constipation. While mu-opioid agonists remain potent and indispensable analgesics, their use is associated with a substantial burden of side effects. The development of peripherally acting analgesics like this compound offers a promising alternative for effective pain management with a more favorable safety and tolerability profile, which could be particularly beneficial in the postoperative setting and for patient populations at higher risk for opioid-related adverse events. Further direct comparative studies would be valuable to fully delineate the relative safety and efficacy of this compound against standard-of-care mu-opioid agonists.
References
- 1. Will peripherally restricted kappa-opioid receptor agonists (pKORAs) relieve pain with less opioid adverse effects and abuse potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effectiveness and Safety of Fentanyl Compared with Morphine for Out-of-Hospital Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Effect of difelikefalin, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of abuse potential of the peripherally-restricted kappa opioid receptor agonist HSK21542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. jpalliativecare.com [jpalliativecare.com]
- 12. iasp-pain.org [iasp-pain.org]
- 13. Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constipation and the use of laxatives: a comparison between transdermal fentanyl and oral morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Anrikefon's Opioid Receptor Cross-Reactivity: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of Anrikefon (HSK21542), a peripherally-restricted kappa opioid receptor (KOR) agonist, and its cross-reactivity with other opioid receptors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of this compound's receptor selectivity profile.
This compound is a potent and selective agonist of the kappa opioid receptor, demonstrating high affinity and functional activity at this target. Preclinical data indicates that this compound has no detectable activity at the mu (μ) and delta (δ) opioid receptors, suggesting a high degree of selectivity for the KOR. This selectivity is a key characteristic, as it may contribute to a favorable side effect profile compared to less selective opioids.
Comparative Binding Affinity and Functional Activity
The following table summarizes the in vitro binding affinity and functional activity of this compound in comparison to other opioid receptor agonists. The data is derived from radioligand binding assays and functional assays measuring the inhibition of cyclic adenosine monophosphate (cAMP).
| Compound | Receptor | Binding Affinity (IC50, nM) | Functional Activity (EC50, pM) | Maximal Efficacy (% Inhibition of Forskolin-induced cAMP) |
| This compound (HSK21542) | Kappa (κ) | 0.54 | 2.41 | 100% |
| Mu (μ) | Not Detectable | Not Applicable | Not Applicable | |
| Delta (δ) | Not Detectable | Not Applicable | Not Applicable | |
| Difelikefalin (CR845) | Kappa (κ) | 1.16 | 30.0 | 100% |
| U69,593 | Kappa (κ) | 14.72 | 1800.0 | 100% |
Data for this compound, Difelikefalin, and U69,593 at the kappa receptor are from a study published in Frontiers in Pharmacology[1]. The lack of detectable activity for this compound at the mu and delta receptors is based on preclinical study summaries[2].
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound for a specific opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target opioid receptor (e.g., human KOR, MOR, or DOR) are prepared.
-
Reaction Mixture: The membranes are incubated with a specific radioligand (e.g., [³H]diprenorphine for KOR) and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptors.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
Caption: Workflow of a competitive radioligand binding assay.
cAMP Functional Assay
Objective: To determine the functional activity (EC50 and Emax) of a test compound as an agonist at a Gi-coupled opioid receptor.
Methodology:
-
Cell Culture: Cells stably expressing the target opioid receptor (e.g., human KOR) are cultured.
-
Assay Preparation: Cells are harvested and resuspended in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: The cell suspension is treated with varying concentrations of the test compound.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
Incubation: The cells are incubated to allow the test compound to inhibit the forskolin-induced cAMP accumulation.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect (EC50) and the maximal inhibition (Emax) are determined by non-linear regression analysis.
Signaling Pathway
Activation of the kappa opioid receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is a characteristic signaling pathway for Gi-coupled receptors.
Caption: this compound's signaling pathway via the kappa opioid receptor.
References
- 1. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 2. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anrikefon and Nalfurafine for the Treatment of Pruritus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Anrikefon and nalfurafine, two kappa opioid receptor (KOR) agonists investigated for the management of pruritus. The information is compiled from published clinical trial data and pharmacological profiles to assist researchers and drug development professionals in understanding the therapeutic potential and characteristics of these compounds.
Mechanism of Action: Targeting the Kappa Opioid Receptor
Both this compound and nalfurafine exert their antipruritic effects by selectively targeting the kappa opioid receptor. The prevailing hypothesis for the pathophysiology of certain types of chronic pruritus, particularly uremic pruritus, involves an imbalance in the endogenous opioid system, specifically an over-activation of mu-opioid receptors (MOR) and a relative downregulation of KOR activity. By activating KORs, these drugs are thought to counteract the pruritic signals mediated by MOR activation.[1][2][3]
This compound (HSK21542) is described as a novel, selective, peripherally restricted kappa opioid receptor agonist.[4][5] Its peripheral action is a key characteristic, designed to minimize the central nervous system (CNS) side effects often associated with opioid receptor agonists.[2][6]
Nalfurafine Hydrochloride (TRK-820) is also a selective KOR agonist.[7][8] It is believed to modulate pruritus by affecting central nervous system pathways that mediate this sensation.[7] Activation of KORs by nalfurafine can inhibit the release of substance P and other neuropeptides involved in the transmission of itch signals.[7]
It's important to note that another peripherally restricted KOR agonist, difelikefalin , has also been developed and approved for pruritus in certain patient populations, providing a further point of comparison in this drug class.[9][10][11]
Signaling Pathway
The binding of a KOR agonist, such as this compound or nalfurafine, to the kappa opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. This cascade ultimately reduces neuronal excitability and inhibits the release of neurotransmitters that contribute to the sensation of itch.[7]
Clinical Efficacy in Pruritus
Clinical trials for both this compound and nalfurafine have demonstrated their efficacy in reducing pruritus, primarily in patients with chronic kidney disease (CKD)-associated pruritus.
This compound Clinical Trial Data
A multicenter, double-blind, randomized, placebo-controlled phase 3 trial (NCT05135390) evaluated the efficacy and safety of intravenous this compound in patients with moderate to severe CKD-associated pruritus undergoing hemodialysis.[4][5]
Table 1: Efficacy of this compound in a Phase 3 Trial (12 Weeks) [2][4][5]
| Efficacy Endpoint | This compound (n=275) | Placebo (n=270) | p-value |
| ≥4-point reduction in WI-NRS | 37% | 15% | <0.001 |
| ≥3-point reduction in WI-NRS | 51% | 24% | <0.001 |
| Mean change in 5-D Itch Scale | -5.3 | -3.1 | <0.001 |
| Mean change in Skindex-10 Scale | -15.2 | -9.3 | <0.001 |
WI-NRS: Worst Itching Intensity Numerical Rating Scale
An open-label extension of this study showed that this compound demonstrated sustained long-term efficacy at week 40, with continued improvement in quality of life scores.[4][5]
Nalfurafine Clinical Trial Data
Nalfurafine has been evaluated in several clinical trials for uremic pruritus and pruritus associated with chronic liver disease.
A phase III, multicenter bridging study in China evaluated the efficacy and safety of oral nalfurafine in hemodialysis patients with refractory pruritus.[12][13]
Table 2: Efficacy of Nalfurafine in a Phase III Bridging Study (14 days) [12][13]
| Efficacy Endpoint (Mean Decrease in VAS) | Nalfurafine 5 μg | Nalfurafine 2.5 μg | Placebo |
| vs. Placebo | 11.37 mm (p=0.041) | 8.81 mm (p=0.110) | - |
VAS: Visual Analogue Scale
Another large-scale, placebo-controlled study in Japan involving 337 hemodialysis patients with intractable pruritus demonstrated a significant reduction in the VAS for pruritus with both 2.5 µg and 5 µg of oral nalfurafine compared to placebo over a 2-week period.[3][14] The mean decrease in VAS from baseline was 22 mm in the 5 µg group and 23 mm in the 2.5 µg group, compared to 13 mm in the placebo group.[3][14] A long-term, open-label study showed that the antipruritic effect of 5 µg oral nalfurafine was maintained for 52 weeks.[3][8][14]
Safety and Tolerability
This compound
In the phase 3 trial, this compound was found to be safe and well-tolerated.[5] The most common adverse event reported more frequently in the this compound group was mild to moderate dizziness, which did not lead to evident clinical consequences.[4][5]
Nalfurafine
In clinical trials, most adverse drug reactions with nalfurafine were mild and resolved quickly.[8] The most common adverse drug reaction reported in a Chinese study was insomnia.[12][13] Long-term studies of up to 52 weeks in hemodialysis patients did not show evidence of physical or psychological dependence.[8]
Experimental Protocols
This compound Phase 3 Trial (NCT05135390)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled phase 3 trial.[5]
-
Participants: 545 adult patients with moderate to severe CKD-associated pruritus undergoing hemodialysis at 50 centers in China.[4][5]
-
Intervention: Intravenous this compound (0.3 μg/kg body weight) or placebo administered three times weekly for 12 weeks.[5][15]
-
Follow-up: An optional 40-week open-label extension phase with this compound treatment.[5]
-
Primary Endpoint: The percentage of participants achieving at least a four-point reduction from baseline to week 12 in the weekly mean of the 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS).[4]
-
Secondary Endpoints: Included the percentage of patients with at least a 3-point reduction in WI-NRS score and changes in itch-related quality of life measured by the 5-D itch scale and Skindex-10 scale.[5]
Nalfurafine Phase III Bridging Study
-
Study Design: A phase III, multicenter, randomized, double-blind, placebo-controlled bridging study.[12][13]
-
Participants: 141 Chinese patients with refractory CKD-associated pruritus undergoing hemodialysis at 22 sites.[12][13]
-
Intervention: Oral nalfurafine (5 μg or 2.5 μg) or placebo once daily for 14 days.[12][13]
-
Primary Endpoint: The mean decrease in the mean visual analogue scale (VAS) from baseline.[12]
Comparative Summary and Future Directions
Both this compound and nalfurafine have demonstrated efficacy in treating pruritus, particularly in the challenging population of patients with CKD on hemodialysis. A direct head-to-head comparison trial has not been identified in the current literature, which makes a definitive statement on superior efficacy or safety challenging.[15]
Table 3: Comparative Overview of this compound and Nalfurafine
| Feature | This compound | Nalfurafine |
| Mechanism of Action | Selective, peripherally restricted KOR agonist[4][5] | Selective KOR agonist[7][8] |
| Route of Administration | Intravenous[5] | Oral[12] |
| Primary Indication Studied | CKD-associated pruritus in hemodialysis patients[4][5] | Refractory pruritus in hemodialysis patients, chronic liver disease[8][12] |
| Key Efficacy Measure | Reduction in WI-NRS[4] | Reduction in VAS[12] |
| Reported Common Adverse Events | Dizziness[4][5] | Insomnia[12][13] |
Future research, including head-to-head comparative trials, would be invaluable to delineate the relative efficacy, safety, and patient-reported outcomes of these two KOR agonists.[15] Such studies would further inform clinical decision-making and guide the development of novel antipruritic therapies.
References
- 1. Difelikefalin in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nalfurafine hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Eases CKD-Related Pruritus in Phase 3 Trial | Docwire News [docwirenews.com]
- 5. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmj.com [bmj.com]
- 7. What is the mechanism of Nalfurafine Hydrochloride? [synapse.patsnap.com]
- 8. Clinical Profiles of Nalfurafine Hydrochloride for the Treatment of Pruritus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficacy of Difelikefalin for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Difelikefalin for the treatment of moderate-to-severe pruritus associated with chronic kidney disease on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized controlled trial of nalfurafine for refractory pruritus in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. dovepress.com [dovepress.com]
- 15. Global Trials Focus - June - July 2025 - International Society of Nephrology [theisn.org]
A Comparative Analysis of HSK21542 and Standard-of-Care Analgesics for Postoperative Pain Management
For Immediate Release
This guide provides a comprehensive comparison of HSK21542, a novel peripherally restricted kappa opioid receptor (KOR) agonist, with standard-of-care analgesics for the management of postoperative pain. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of HSK21542's performance based on available preclinical and clinical data.
HSK21542 is designed to provide pain relief by selectively targeting KORs in the peripheral nervous system, thereby avoiding the central nervous system (CNS) side effects commonly associated with traditional opioids that act on mu-opioid receptors (MORs).[1][2] Standard-of-care for postoperative pain often involves a multimodal approach, including MOR agonists (e.g., morphine), and other classes of analgesics like tramadol, which has a dual mechanism of action.[3]
Mechanism of Action: A Tale of Two Pathways
HSK21542 exerts its analgesic effect through the activation of peripheral KORs. This G-protein coupled receptor, upon agonist binding, initiates a signaling cascade that ultimately leads to the inhibition of nociceptive signaling. A key advantage of this peripheral restriction is the potential to minimize CNS-mediated side effects such as respiratory depression, sedation, and euphoria, which are hallmarks of MOR agonists.[1][2]
In contrast, standard-of-care opioids like morphine primarily target MORs in both the central and peripheral nervous systems. While highly effective for pain relief, their central action is also responsible for their significant side-effect profile and potential for abuse.[1] Tramadol, another common postoperative analgesic, possesses a more complex mechanism. It is a weak MOR agonist and also inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic properties through both opioid and non-opioid pathways.[3]
Efficacy in Postoperative Pain: Clinical Trial Data
Two Phase III, multicenter, randomized, double-blind, controlled trials (HSK21542-301, NCT04738357 and HSK21542-303, NCT05390905) evaluated the efficacy and safety of intravenously administered HSK21542 in patients with postoperative pain following abdominal surgery.[4][5]
HSK21542-301: This study compared HSK21542 (1.0 μg/kg) with a placebo.[4][5]
HSK21542-303: This three-arm study compared HSK21542 (1.0 μg/kg) with both tramadol (50 mg/dose) and a placebo.[4][5]
The primary efficacy endpoint in both trials was the time-weighted summed pain intensity differences over 24 hours (SPID0-24h).[4][5]
Table 1: Primary Efficacy Endpoint (SPID0-24h) in Phase III Trials
| Trial | Treatment Group | LS Mean (SE) of SPID0-24h | Comparison vs. Placebo (LS Mean Difference, 95% CI) | P-value vs. Placebo | Comparison vs. Tramadol (LS Mean Difference, 95% CI) | P-value vs. Tramadol |
| HSK21542-301[5] | HSK21542 (1.0 µg/kg) | -39.1 (1.88) | -11.7 (-17.0 to -6.5) | <0.001 | N/A | N/A |
| Placebo | -27.4 (1.89) | |||||
| HSK21542-303[5] | HSK21542 (1.0 µg/kg) | -64.0 (2.25) | -18.1 (-24.4 to -11.9) | <0.001 | -1.1 (-7.4 to 5.1) | <0.001 (non-inferiority) |
| Tramadol (50 mg) | -62.9 (2.25) | -17.0 (-23.2 to -10.7) | <0.001 | |||
| Placebo | -45.9 (2.25) |
LS Mean: Least Squares Mean; SE: Standard Error; CI: Confidence Interval.
In both studies, HSK21542 demonstrated statistically significant superiority over placebo in reducing postoperative pain.[5] In the HSK21542-303 trial, HSK21542 was found to be non-inferior to tramadol in its analgesic efficacy.[5]
Safety and Tolerability Profile
A key differentiator for HSK21542 is its potential for an improved safety profile due to its peripheral action.
Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) in Phase III Trials
| Trial | Adverse Event | HSK21542 (1.0 µg/kg) | Tramadol (50 mg) | Placebo |
| HSK21542-301[4] | Grade ≥3 TEAEs | 5.9% | N/A | N/A |
| HSK21542-303[4] | Grade ≥3 TEAEs | 2.3% | N/A | N/A |
| HSK21542-303[4] | Gastrointestinal AEs | Fewer than Tramadol | More than HSK21542 | Comparable to HSK21542 |
Data presented as percentage of patients experiencing the event.
Data from the Phase III trials indicate that HSK21542 has a safety profile comparable to placebo.[4] Notably, HSK21542 was associated with fewer gastrointestinal adverse events compared to tramadol.[4]
Preclinical Comparison with Morphine
While clinical trial data directly comparing HSK21542 with morphine is forthcoming, preclinical studies in animal models of pain provide valuable insights. In these studies, HSK21542 has demonstrated potent analgesic effects.[6][7] Importantly, these studies also suggest that HSK21542 has a significantly lower potential for CNS-related side effects, such as respiratory depression and sedation, when compared to morphine.[6][7] For instance, at doses where HSK21542 showed significant analgesic activity, it did not significantly affect respiratory rate, whereas morphine caused a marked reduction.[6][7]
Experimental Protocols
Phase III Clinical Trials (NCT04738357 & NCT05390905)
-
Study Design: These were multicenter, randomized, double-blind, placebo-controlled (and active-controlled in NCT05390905) trials.[4][5]
-
Patient Population: Adults undergoing elective abdominal surgery with an expected postoperative pain intensity of ≥ 4 on an 11-point Numeric Rating Scale (NRS).
-
Interventions:
-
Efficacy Assessment: The primary endpoint was the time-weighted summed pain intensity differences over 24 hours (SPID0-24h), calculated from patient-reported pain intensity scores on the NRS.
-
Safety Assessment: Included monitoring of treatment-emergent adverse events (TEAEs), vital signs, laboratory parameters, and electrocardiograms.
Kappa Opioid Receptor Signaling Pathway
The analgesic effect of HSK21542 is initiated by its binding to the KOR, a G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Simultaneously, it promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibits N-type calcium channels.[1][8][9] The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which dampens the transmission of pain signals.
Conclusion
HSK21542 represents a promising development in the management of postoperative pain. Clinical data demonstrates its efficacy is superior to placebo and non-inferior to the standard-of-care analgesic, tramadol. Its peripherally restricted mechanism of action appears to translate to a favorable safety profile, particularly with a lower incidence of gastrointestinal side effects compared to tramadol. Preclinical evidence further suggests a potential for reduced CNS-related adverse events compared to traditional mu-opioid agonists like morphine. Further research, including the results of the ongoing clinical trial comparing HSK21542 directly with morphine, will provide a more complete picture of its place in the clinical management of postoperative pain.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial [frontiersin.org]
- 4. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 8. G protein signaling–biased agonism at the κ-opioid receptor is maintained in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Anrikefon: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Given that Anrikefon is a kappa opioid receptor agonist, it should be handled as a potent, pharmacologically active compound. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times when handling the substance. All work with this compound powder should be conducted in a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Procedures for Research Chemicals like this compound
The proper disposal of a research chemical is a systematic process that prioritizes safety and environmental protection. The following steps outline the recommended procedure for a compound like this compound where a specific Safety Data Sheet (SDS) is not immediately accessible.
-
Hazard Identification and Information Gathering:
-
Attempt to Locate the SDS: The first and most critical step is to find the Safety Data Sheet for this compound. If it was not provided by the supplier, contact them directly to request it. The SDS contains specific information on handling, hazards, and disposal.
-
Review Known Information: Based on available data, this compound is a kappa opioid receptor agonist. This indicates it is a biologically active molecule and should be treated as a hazardous chemical waste.[1]
-
-
Contact Environmental Health and Safety (EHS):
-
Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[2]
-
Provide EHS with all available information on this compound, including its name, chemical structure (if known), quantity to be disposed of, and any known hazards.
-
EHS will provide specific instructions for its collection and disposal, including the proper waste container and labeling requirements.[3]
-
-
Segregation and Storage of Waste:
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by EHS. Mixing incompatible chemicals can lead to dangerous reactions.
-
Use Appropriate Containers: EHS will provide or specify a chemically compatible container for this compound waste.[4][5] The container must be in good condition and have a secure, tight-fitting lid.[5]
-
Proper Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution.[3][6] The label should include:
-
Secure Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the control of the laboratory personnel and away from general traffic. The container must be kept closed except when adding waste.
-
-
Waste Pickup and Disposal:
-
Once the waste container is full or you are ready for it to be removed, submit a chemical waste pickup request to your EHS department.[3]
-
EHS personnel are trained to handle and transport hazardous chemical waste and will ensure it is disposed of in a compliant and environmentally sound manner, which for many pharmaceutical wastes is incineration.[1][8]
-
Summary of Disposal Options for Laboratory Chemical Waste
The following table summarizes common disposal pathways for chemical waste generated in a research setting. The appropriate method for this compound will be determined by your institution's EHS department.
| Disposal Method | Description | Key Considerations |
| EHS Pickup and Off-site Incineration | The most common and recommended method for hazardous and pharmacologically active chemical waste. Waste is collected by EHS and sent to a licensed hazardous waste disposal facility for high-temperature incineration.[8][9] | Ensures complete destruction of the compound. This is the default method for research chemicals with unknown environmental impact. |
| Neutralization | For certain acidic or basic waste streams, neutralization to a pH between 5.5 and 11.0 may be permissible for drain disposal if no other hazardous components are present.[6][10] | Not suitable for this compound. This method is only for simple corrosive wastes and requires EHS approval. |
| Drain Disposal | The disposal of chemicals down the sanitary sewer is strictly regulated and generally prohibited for hazardous materials.[2][6] | Not suitable for this compound. Pharmacologically active compounds can have adverse effects on aquatic ecosystems. |
| Solid Waste (Trash) | Disposal in the regular trash is not allowed for hazardous chemicals.[2] | Not suitable for this compound. This is only for non-hazardous materials as determined by EHS. |
Experimental Protocols
Detailed experimental protocols involving this compound would be specific to the research being conducted. For disposal, the key "protocol" is the waste management plan for your laboratory, which should be developed in consultation with your institution's EHS department. This plan should be part of the standard operating procedures (SOPs) for any experiment involving hazardous chemicals.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 10. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
